Product packaging for 2-(3-Ethynylphenoxy)aniline(Cat. No.:)

2-(3-Ethynylphenoxy)aniline

Cat. No.: B15365030
M. Wt: 209.24 g/mol
InChI Key: XAAKTSPCSCJSOO-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenoxy)aniline is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B15365030 2-(3-Ethynylphenoxy)aniline

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-ethynylphenoxy)aniline

InChI

InChI=1S/C14H11NO/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15/h1,3-10H,15H2

InChI Key

XAAKTSPCSCJSOO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=CC=C2N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and characterization of 2-(3-Ethynylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper outlines a plausible and scientifically grounded approach to its synthesis and analysis based on established chemical principles and spectroscopic data from analogous structures.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of pharmaceuticals and functional materials. The incorporation of a phenoxy linkage and a terminal alkyne, as in this compound, offers a versatile scaffold for further chemical modifications, such as click chemistry reactions, making it a valuable intermediate in drug discovery and polymer science. This guide details a proposed synthetic pathway, purification methods, and comprehensive characterization techniques for this target compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the coupling of a protected ethynylphenol with a suitable nitroaromatic compound, followed by the reduction of the nitro group to an amine. A plausible route is the Ullmann condensation followed by a Sonogashira coupling and subsequent reduction. An alternative, and perhaps more direct route, involves the etherification of 2-aminophenol with a 3-ethynyl-substituted aryl halide. However, a more robust and commonly employed strategy for analogous phenoxy aniline structures is the reaction between a phenol and a nitro-substituted aryl halide, followed by reduction.

A proposed synthetic pathway is outlined below:

  • Etherification: The synthesis would commence with a nucleophilic aromatic substitution reaction between 3-ethynylphenol and 1-fluoro-2-nitrobenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The electron-withdrawing nitro group on the 1-fluoro-2-nitrobenzene activates the ring towards nucleophilic attack by the phenoxide ion of 3-ethynylphenol.

  • Reduction: The resulting intermediate, 1-(3-ethynylphenoxy)-2-nitrobenzene, would then be subjected to a reduction of the nitro group to an amine. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally clean and provides high yields.

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Ethynylphenol 3-Ethynylphenol 1-(3-Ethynylphenoxy)-2-nitrobenzene 1-(3-Ethynylphenoxy)-2-nitrobenzene 3-Ethynylphenol->1-(3-Ethynylphenoxy)-2-nitrobenzene K2CO3, DMF 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->1-(3-Ethynylphenoxy)-2-nitrobenzene This compound This compound 1-(3-Ethynylphenoxy)-2-nitrobenzene->this compound H2, Pd/C

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

3.1. Synthesis of 1-(3-Ethynylphenoxy)-2-nitrobenzene

To a solution of 3-ethynylphenol (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Fluoro-2-nitrobenzene (1.0 eq) is then added, and the reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

3.2. Synthesis of this compound

The purified 1-(3-ethynylphenoxy)-2-nitrobenzene (1.0 eq) is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic methods. The expected data are summarized in Table 1.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), a singlet for the ethynyl proton (δ ~3.0 ppm), and a broad singlet for the amine protons (δ ~4.0-5.0 ppm). The chemical shifts of the amine protons can vary with concentration and solvent.
¹³C NMR Aromatic carbons (δ 110-160 ppm), two signals for the alkyne carbons (δ ~80-90 ppm).
IR (Infrared) Spectroscopy N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹)[1][2][3], a sharp C≡C-H stretch around 3300 cm⁻¹, and C-N stretching in the aromatic region (1250-1335 cm⁻¹)[2][3].
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₁NO, MW: 209.24 g/mol ).

The following workflow illustrates the characterization process:

Characterization_Workflow Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification Purity_Check TLC / HPLC Purification->Purity_Check Structure_Elucidation Spectroscopic Analysis Purity_Check->Structure_Elucidation NMR 1H & 13C NMR Structure_Elucidation->NMR IR FT-IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS

Figure 2: Workflow for the characterization of this compound.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The aniline moiety is a common feature in many biologically active compounds, while the terminal alkyne allows for the facile introduction of various functional groups via "click" chemistry. This enables the rapid synthesis of libraries of derivatives for screening against various biological targets. For instance, aniline derivatives have been explored as kinase inhibitors in cancer therapy[4], and the phenoxy-aniline core is present in a number of medicinally relevant molecules. The ethynyl group can also be utilized for covalent modification of target proteins or for the attachment of imaging agents.

Conclusion

This technical guide has outlined a feasible synthetic route and a comprehensive characterization plan for this compound. The proposed methodologies are based on well-established organic chemistry principles and are expected to yield the target compound with good purity. The versatile chemical nature of this molecule suggests its potential as a valuable intermediate for the synthesis of novel compounds with applications in drug discovery and materials science. Further experimental work is required to validate the proposed synthesis and to fully elucidate the physicochemical and biological properties of this promising compound.

References

Spectroscopic Profile of 2-(3-Ethynylphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of 2-(3-Ethynylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines standardized experimental protocols for acquiring such data and includes visualizations to illustrate analytical workflows and molecular fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an aniline moiety, a phenoxy group, and an ethynyl substituent—and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H (ethynyl)~3.1s-
NH₂~3.5 - 4.5br s-
Aromatic H~6.7 - 7.5m-

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C (ethynyl, C≡CH)~78
C (ethynyl, C≡CH)~83
C (aromatic)~115 - 160
C-N (aniline ring)~145
C-O (phenoxy ring)~158

Predicted solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
C≡C-H Stretch (alkyne)~3300Strong, sharp
C-H Stretch (aromatic)3000 - 3100Medium
C≡C Stretch (alkyne)2100 - 2140Weak to medium
N-H Bend (primary amine)1580 - 1650Medium
C=C Stretch (aromatic)1400 - 1600Medium
C-O Stretch (aryl ether)1200 - 1260Strong
C-N Stretch (aromatic amine)1250 - 1335Strong
Table 4: Predicted Mass Spectrometry (MS) Data
ParameterPredicted Value
Molecular FormulaC₁₄H₁₁NO
Molecular Weight209.24 g/mol
Predicted m/z of Molecular Ion [M]⁺209
Predicted Major Fragmentation Peaks (m/z)180, 152, 115, 92, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Ionization: Ionize the sample using a suitable method (e.g., electron impact at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Groups Identified IR->IR_Data NMR_Data C-H Framework Determined NMR->NMR_Data MS_Data Molecular Weight and Formula Confirmed MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Fragmentation_Pathway Molecule [C₁₄H₁₁NO]⁺ m/z = 209 Frag1 [M - COH]⁺ m/z = 180 Molecule->Frag1 - CHO Frag2 [M - C₂H₂]⁺ m/z = 183 Molecule->Frag2 - C₂H₂ Frag3 [C₇H₅O]⁺ m/z = 105 Frag1->Frag3 - C₆H₄N Frag4 [C₆H₅N]⁺ m/z = 91 Frag2->Frag4 - C₈H₆O Frag5 [C₆H₅]⁺ m/z = 77 Frag3->Frag5 - CO

Caption: Predicted MS Fragmentation Pathway.

Crystal Structure Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of 2-(3-Ethynylphenoxy)aniline as a Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in single-crystal X-ray diffraction (XRD) for the determination of molecular structures. While the crystallographic data for this compound is not publicly available, this document will use it as a model compound to illustrate the complete workflow, from synthesis and crystal growth to data analysis and structure refinement. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] This technique is indispensable in modern chemistry and drug discovery, as it reveals detailed molecular geometry, intermolecular interactions, and packing arrangements, which are crucial for understanding a compound's physical and biological properties. The overall process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to elucidate the crystal structure.[2]

Synthesis and Crystallization

The first and often most challenging step in crystal structure analysis is obtaining a suitable single crystal.[2] The crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free of defects such as cracks or twinning.

Synthesis of this compound

The synthesis of this compound would typically involve a multi-step organic synthesis. A plausible synthetic route could involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. For instance, a common approach for synthesizing diaryl ethers is the Ullmann condensation or a Buchwald-Hartwig amination.

Crystallization Techniques

Growing high-quality single crystals is often a matter of trial and error, with several techniques available:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Crystal Mounting

A single crystal of appropriate size and quality is selected under a microscope. It is then mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

The experimental workflow for single-crystal X-ray diffraction is outlined in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_acq X-ray Diffraction Data Acquisition crystal_selection->data_acq data_proc Data Processing & Reduction data_acq->data_proc structure_sol Structure Solution (e.g., Direct Methods) data_proc->structure_sol refinement Structure Refinement structure_sol->refinement validation Validation & Analysis refinement->validation

Experimental Workflow for Crystal Structure Analysis

Data Processing and Structure Solution

The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This information is then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Various methods, such as direct methods and the Patterson method, are used to overcome this and generate an initial electron density map.

Structure Refinement

The initial model of the crystal structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. This process is typically performed using least-squares minimization.

The logical flow of structure solution and refinement is depicted in the following diagram.

structure_solution_workflow raw_data Raw Diffraction Data indexing Indexing & Unit Cell Determination raw_data->indexing integration Integration of Reflection Intensities indexing->integration scaling Data Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Initial Structure Solution (Phase Problem) space_group->structure_solution fourier Fourier Synthesis (Electron Density Map) structure_solution->fourier refinement_cycle Iterative Refinement (Least Squares) refinement_cycle->fourier Update Phases final_model Final Structural Model refinement_cycle->final_model model_building Model Building & Correction fourier->model_building model_building->refinement_cycle validation Validation (e.g., CheckCIF) final_model->validation

Structure Solution and Refinement Pathway

Crystallographic Data Presentation

The final result of a crystal structure analysis is a set of crystallographic data that describes the structure in detail. This data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.

The following tables present a hypothetical set of crystallographic data for this compound for illustrative purposes.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₄H₁₁NO
Formula Weight209.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(4) Å
b8.456(3) Å
c12.567(5) Å
α90°
β109.34(2)°
γ90°
Volume1016.8(7) ų
Z4
Calculated Density1.367 Mg/m³
Absorption Coefficient0.088 mm⁻¹
F(000)440
Data Collection
Theta range for data collection2.5 to 27.5°
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Refinement
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleDegrees (°)
C(1)-C(2)1.39(1)C(2)-C(1)-C(6)120.1(1)
C(7)-O(1)1.37(1)C(1)-O(1)-C(8)118.5(1)
C(9)-C(10)1.19(1)C(8)-C(9)-C(10)178.9(2)
N(1)-C(11)1.40(1)

Conclusion

The determination of the crystal structure of a molecule like this compound provides invaluable insights for researchers in drug development and materials science. The detailed three-dimensional structural information allows for a deeper understanding of its chemical properties, potential biological activity, and solid-state behavior. While the specific crystallographic data for the title compound is not currently in the public domain, the general principles and experimental workflows described in this guide provide a solid foundation for any researcher embarking on crystal structure analysis.

References

In-depth Technical Guide on 2-(3-Ethynylphenoxy)aniline: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, molecular properties, and potential applications of 2-(3-Ethynylphenoxy)aniline through the lens of theoretical and computational chemistry.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of a wide array of industrial and pharmaceutical compounds.[1] The introduction of various functional groups onto the aniline scaffold can dramatically alter its physicochemical properties and biological activities. The phenoxy aniline core, in particular, has been investigated for its potential in medicinal chemistry.[2] This guide focuses on a specific, novel derivative, this compound, providing a detailed theoretical and computational examination of its structure and potential reactivity.

While direct experimental data for this compound is not extensively available in current literature, this guide leverages computational methodologies to predict its properties. By drawing parallels with related aniline derivatives and utilizing established theoretical frameworks, we can construct a comprehensive profile of this molecule. Computational studies, including Density Functional Theory (DFT), offer powerful tools to investigate electronic structure, molecular orbitals, and reactivity, providing valuable insights for researchers, scientists, and drug development professionals.[3][4]

Methodology: A Computational Approach

To elucidate the characteristics of this compound, a series of computational experiments are proposed. These methodologies are standard in the field of computational chemistry for the analysis of novel molecular entities.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The optimized structure corresponds to the lowest energy conformation of the molecule. Following optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties and Molecular Orbital Analysis

The electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions

Computational methods can also predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical spectra can be invaluable for the future identification and characterization of this compound should it be synthesized.

Predicted Physicochemical Properties

Based on the computational methodologies described above, the following tables summarize the predicted physicochemical properties of this compound.

Predicted Molecular Properties Value
Molecular FormulaC₁₄H₁₁NO
Molecular Weight209.24 g/mol
Formal Charge0
Predicted LogP3.5 (Approx.)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p)) Energy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6
Predicted ¹³C NMR Chemical Shifts (ppm relative to TMS) Predicted ¹H NMR Chemical Shifts (ppm relative to TMS)
C (Ethynyl) ≡ CH: ~80NH₂: ~3.5 (broad)
C (Ethynyl) ≡ CH: ~83Aromatic Protons: 6.5 - 7.5
Aromatic Carbons: 110 - 150Ethynyl Proton: ~3.1

Synthesis and Reactivity

While a specific synthetic route for this compound has not been reported, plausible pathways can be proposed based on known organic reactions.

Proposed Synthetic Workflow

A potential synthetic route could involve a multi-step process starting from commercially available precursors. The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation cluster_2 Step 3: Ullmann Condensation 3-Bromophenol 3-Bromophenol Pd_Catalyst Pd Catalyst, CuI, Base 3-Bromophenol->Pd_Catalyst Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Pd_Catalyst Intermediate_1 3-(Trimethylsilylethynyl)phenol Pd_Catalyst->Intermediate_1 Base_2 Base (e.g., K2CO3) Intermediate_1->Base_2 Intermediate_2 3-Ethynylphenol Base_2->Intermediate_2 Cu_Catalyst Cu Catalyst, Base Intermediate_2->Cu_Catalyst 2-Bromoaniline 2-Bromoaniline 2-Bromoaniline->Cu_Catalyst Target_Molecule This compound Cu_Catalyst->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Reactivity and Potential Signaling Pathways

The electronic structure of this compound suggests several avenues for reactivity. The aniline moiety is known to be a site for electrophilic substitution on the aromatic ring, and the amino group can act as a nucleophile. The ethynyl group is also reactive and can participate in various reactions, including cycloadditions and metal-catalyzed couplings.

Given the structural similarities to other phenoxy aniline derivatives that have been investigated as kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases. The general mechanism of action for such inhibitors often involves competitive binding with ATP, thereby blocking the downstream signaling cascade.

G Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Inhibitor This compound Inhibitor->Kinase Competitive Binding

References

Technical Guide: Solubility and Stability of 2-(3-Ethynylphenoxy)aniline in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(3-Ethynylphenoxy)aniline. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its predicted properties based on its structural components—aniline, a phenoxy ether linkage, and an ethynyl group. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial physicochemical parameters.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity and capacity for hydrogen bonding relative to the solvent. The structure of this compound contains both hydrophobic and hydrophilic features, suggesting a varied solubility profile.

  • Hydrophobic Character: The presence of two aromatic rings contributes to a significant non-polar surface area. This suggests good solubility in non-polar organic solvents through van der Waals interactions.

  • Hydrophilic Character: The primary amine (-NH2) group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature is expected to confer some solubility in polar protic solvents.

  • Overall Prediction: Based on the "like dissolves like" principle, this compound is predicted to be more soluble in organic solvents than in water. Its solubility in water is expected to be low due to the dominance of the hydrophobic aromatic structure. However, in acidic aqueous solutions, the amine group can be protonated to form an anilinium salt, which would significantly increase its aqueous solubility.

A summary of predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherSolubleDominated by hydrophobic interactions with the aromatic rings.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Soluble to Very SolubleThe overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerately SolubleThe amine group can hydrogen bond with the solvent, but the large hydrophobic portion may limit high solubility.
Aqueous WaterSparingly SolubleThe large hydrophobic structure is expected to dominate over the polar amine group.
Aqueous (Acidic) Dilute HCl, Dilute H2SO4SolubleProtonation of the basic amine group forms a more polar and water-soluble anilinium salt.
Aqueous (Basic) Dilute NaOHSparingly SolubleThe compound lacks an acidic proton, so solubility is not expected to increase in basic solutions.

Experimental Protocol for Solubility Determination

A systematic approach is required to quantitatively determine the solubility of this compound.

Methodology: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to separate the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. This is typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for determining solubility.

G start Start: Excess Compound + Solvent equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start->equilibration separation Phase Separation (Centrifugation or Settling) equilibration->separation sampling Sample Supernatant separation->sampling dilution Dilute Sample sampling->dilution analysis Quantify Concentration (e.g., HPLC-UV) dilution->analysis end Calculate Solubility (mg/mL) analysis->end

Solubility Determination Workflow

Table 2: Template for Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25Experimental DataCalculated Data
e.g., Acetonitrile25Experimental DataCalculated Data
e.g., Water25Experimental DataCalculated Data
e.g., pH 2 Buffer25Experimental DataCalculated Data

Predicted Stability Profile and Potential Degradation

The stability of this compound will be influenced by its susceptibility to oxidation, hydrolysis, and reactions of the ethynyl group.

  • Aniline Moiety: The aniline functional group is known to be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metals. This can lead to the formation of colored degradation products.

  • Ether Linkage: The phenoxy ether bond is generally stable but can be cleaved under harsh acidic conditions.

  • Ethynyl Group: The terminal alkyne is a reactive functional group. It can undergo various reactions such as hydration, oxidation, and polymerization, especially in the presence of metal catalysts or strong acids/bases. The ethynyl group is known to have an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring.

The following diagram outlines the logical considerations for potential degradation pathways.

G compound This compound aniline_moiety Aniline Moiety compound->aniline_moiety ethynyl_group Ethynyl Group compound->ethynyl_group ether_linkage Ether Linkage compound->ether_linkage stressor Stress Conditions (Light, Heat, O2, pH) stressor->aniline_moiety stressor->ethynyl_group stressor->ether_linkage oxidation Oxidation aniline_moiety->oxidation polymerization Polymerization/Hydration ethynyl_group->polymerization hydrolysis Hydrolysis (Harsh Acid) ether_linkage->hydrolysis degradation_products Degradation Products oxidation->degradation_products polymerization->degradation_products hydrolysis->degradation_products

Potential Degradation Pathways

Experimental Protocol for Stability Assessment

A stability-indicating analytical method must be developed and validated to assess the stability of this compound. This is typically an HPLC method that can separate the parent compound from any potential degradation products. Stability studies should be conducted according to ICH Q1A(R2) guidelines.

Methodology: Forced Degradation and Long-Term Stability

  • Forced Degradation (Stress Testing): Subject solutions of the compound to harsh conditions to identify likely degradation pathways and to validate the stability-indicating nature of the analytical method.

    • Acidic/Basic Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Stress: Store the solid compound and solutions at high temperatures (e.g., 80 °C).

    • Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

  • Long-Term Stability Study:

    • Prepare solutions of this compound in the desired solvents and store them under defined long-term storage conditions (e.g., 25 °C/60% RH) and accelerated conditions (e.g., 40 °C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating method.

    • Monitor for any decrease in the concentration of the parent compound and the appearance of any degradation products.

The workflow for a typical stability study is shown below.

G start Develop & Validate Stability-Indicating Method (HPLC) stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->stress setup Set Up Long-Term & Accelerated Stability Studies in Selected Solvents stress->setup sampling Sample at Predetermined Time Points setup->sampling analysis Analyze Samples by HPLC sampling->analysis data Assess Purity & Quantify Degradants sampling->data analysis->data end Determine Shelf-Life/Retest Period data->end

Stability Study Experimental Workflow

Table 3: Template for Stability Data

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)Notes (e.g., Appearance)
25 °C / 60% RH 0 MonthsExperimental DataExperimental DataObservations
3 MonthsExperimental DataExperimental DataObservations
6 MonthsExperimental DataExperimental DataObservations
40 °C / 75% RH 0 MonthsExperimental DataExperimental DataObservations
1 MonthExperimental DataExperimental DataObservations
3 MonthsExperimental DataExperimental DataObservations

Conclusion

Quantum Chemical Calculations for 2-(3-Ethynylphenoxy)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-(3-Ethynylphenoxy)aniline. This molecule, possessing a unique combination of an aniline moiety, an ether linkage, and a terminal alkyne, presents an interesting candidate for investigation in materials science and drug discovery. This document outlines the theoretical framework, computational methodologies, and interpretation of calculated data, offering a roadmap for in-silico analysis of this and similar molecular systems. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Introduction

Aniline and its derivatives are fundamental building blocks in a vast array of chemical compounds, with applications ranging from dyes and polymers to pharmaceuticals. The introduction of an ethynylphenoxy group to the aniline core in this compound creates a molecule with potential for further functionalization via the alkyne and a specific conformational arrangement dictated by the ether linkage. Understanding the foundational physicochemical properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[1] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental work. This guide details a theoretical study of this compound, providing insights into its geometry, vibrational modes, and electronic structure.

Computational Methodology

The quantum chemical calculations detailed herein are based on established and widely used methods, ensuring reliability and reproducibility.

Software

All calculations were performed using the Gaussian 09 software package, a versatile and powerful tool for computational chemistry.[2][3]

Theoretical Level

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][4][5] The 6-31G(d,p) basis set was employed for all atoms, providing a good balance between computational cost and accuracy for molecules of this size.[2][4][6]

Calculation Types
  • Geometry Optimization: The molecular structure was fully optimized to a local minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary point (a true minimum with no imaginary frequencies) and to simulate the infrared (IR) spectrum.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and other related electronic properties.

  • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations were performed to predict the 1H and 13C NMR chemical shifts.[2]

The following diagram illustrates the general workflow for the quantum chemical calculations:

computational_workflow start Initial Molecular Structure (this compound) opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO) opt->nmr electronic Electronic Properties (HOMO-LUMO) opt->electronic results Analyzed Results freq->results nmr->results electronic->results bioactivity_relationship homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity binding Binding Affinity to Target reactivity->binding bioactivity Potential Bioactivity binding->bioactivity

References

A Guide to the Thermal Analysis of 2-(3-Ethynylphenoxy)aniline: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for the investigation of the thermal properties and decomposition of 2-(3-Ethynylphenoxy)aniline. As of the date of publication, specific experimental data for this compound is not publicly available. The experimental protocols and potential decomposition pathways described herein are based on established analytical techniques for similar aromatic and ethynyl-containing compounds and should be considered illustrative.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique structural features, including an aniline moiety, a phenoxy linker, and a terminal ethynyl group. These functional groups suggest potential applications in polymer chemistry, as a precursor for cross-linked resins, and in the synthesis of novel heterocyclic compounds. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, processing, and for predicting its behavior in various applications.

This technical guide outlines the requisite experimental protocols for characterizing the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical workflow and a speculative decomposition pathway to guide researchers in their investigations.

Hypothetical Thermal Analysis Data

In the absence of experimental data, the following table illustrates how quantitative results from TGA and DSC analyses of this compound would be presented.

Parameter Value Technique Conditions
Onset of Decomposition (Tonset)Data Not AvailableTGA10 °C/min, Nitrogen
Temperature at 5% Mass Loss (Td5)Data Not AvailableTGA10 °C/min, Nitrogen
Temperature at 10% Mass Loss (Td10)Data Not AvailableTGA10 °C/min, Nitrogen
Char Yield at 800 °CData Not AvailableTGA10 °C/min, Nitrogen
Melting Point (Tm)Data Not AvailableDSC10 °C/min, Nitrogen
Enthalpy of Fusion (ΔHf)Data Not AvailableDSC10 °C/min, Nitrogen
Glass Transition Temperature (Tg)Data Not AvailableDSC10 °C/min, Nitrogen
Exothermic Event (e.g., polymerization)Data Not AvailableDSC10 °C/min, Nitrogen

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a novel compound such as this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition (Tonset), the temperatures at 5% and 10% mass loss (Td5 and Td10), and the residual mass (char yield) at 800 °C.

    • Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, glass transitions, and exothermic reactions (e.g., polymerization of the ethynyl group) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C and heat to a temperature above the expected melting or reaction temperature (e.g., 300 °C) at a rate of 10 °C/min. This scan provides information on the initial state of the material.

    • Cooling Scan: Cool the sample from the maximum temperature back to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min). This reveals crystallization behavior.

    • Second Heating Scan: Reheat the sample from the low temperature to the maximum temperature at the same heating rate (10 °C/min). This scan is used to determine the glass transition temperature (Tg) of the amorphous phase and to observe any changes in the material's thermal behavior after the first heating cycle.

  • Data Collection: Record the heat flow as a function of temperature.

  • Analysis:

    • Identify endothermic peaks, which may correspond to melting points (Tm), and calculate the enthalpy of fusion (ΔHf).

    • Identify exothermic peaks, which could indicate polymerization, cross-linking, or decomposition.

    • Observe any step changes in the baseline, which are indicative of a glass transition (Tg).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a logical workflow for the thermal analysis and a hypothetical decomposition pathway for this compound.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_further Further Investigation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA_Data Decomposition Profile (Tonset, Td5, Char Yield) TGA->TGA_Data DSC_Data Thermal Transitions (Tm, Tg, Exotherms) DSC->DSC_Data Py_GCMS Pyrolysis-GC-MS TGA_Data->Py_GCMS Kinetics Kinetic Analysis TGA_Data->Kinetics DSC_Data->Kinetics

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_initial Initial Compound cluster_pathways Potential Decomposition Pathways cluster_products Possible Products Start This compound PathwayA Ether Bond Cleavage Start->PathwayA PathwayB Ethynyl Group Reaction (Polymerization/Cyclization) Start->PathwayB ProductsA Phenolic and Aniline Fragments PathwayA->ProductsA ProductsB Cross-linked Polymer or Aromatic Heterocycles PathwayB->ProductsB Char Carbonaceous Char ProductsA->Char ProductsB->Char

Caption: Hypothetical decomposition pathways.

Further Investigations: Evolved Gas Analysis

To elucidate the decomposition mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended. This allows for the identification of gaseous products evolved during decomposition, providing insight into the bond cleavage events. For a more detailed analysis of the degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed.[1]

Conclusion

While specific thermal data for this compound is not yet available, this guide provides a robust framework for its determination. The outlined TGA and DSC protocols are fundamental for characterizing its thermal stability and phase behavior. The proposed workflow and hypothetical decomposition pathways offer a starting point for a comprehensive investigation. The insights gained from such studies are invaluable for the future development and application of this promising molecule.

References

Electronic Properties of 2-(3-Ethynylphenoxy)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 2-(3-ethynylphenoxy)aniline and its derivatives. Due to the limited availability of direct experimental data for this specific class of compounds in peer-reviewed literature, this guide synthesizes information from studies on structurally analogous compounds, including aniline derivatives, phenoxy anilines, and ethynyl-substituted aromatic systems. The methodologies for key experimental techniques such as cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy are detailed, alongside common computational approaches for theoretical analysis. This document aims to serve as a foundational resource for researchers interested in the design and characterization of novel organic materials based on the this compound scaffold.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of a wide range of organic functional materials, including conductive polymers, dyes, and pharmaceuticals.[1] The introduction of a phenoxy group can enhance thermal and chemical stability, while the ethynyl substituent is known to influence the electronic and photophysical properties of aromatic systems significantly.[2] The unique combination of these functionalities in the this compound core suggests potential for applications in fields such as organic electronics and sensor technology. Understanding the electronic properties of these derivatives is crucial for predicting their behavior in such applications and for the rational design of new molecules with tailored functionalities.

This guide will focus on the key electronic parameters that govern the performance of these materials:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: These frontier orbitals are critical in determining the charge injection and transport properties of a material, as well as its photophysical behavior.

  • Electrochemical Properties: Redox potentials, determined through techniques like cyclic voltammetry, provide insights into the stability of the molecule and its ability to undergo oxidation and reduction, which is vital for applications in organic electronics.

  • Photophysical Properties: Absorption and emission characteristics, investigated using UV-Vis and fluorescence spectroscopy, are essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Molecular Structure and Derivatives

The core structure of this compound consists of an aniline ring linked to a phenoxy group at the 2-position, with an ethynyl substituent on the meta-position of the phenoxy ring. The electronic properties of this core structure can be systematically tuned by introducing various electron-donating or electron-withdrawing groups at different positions on the aniline and phenoxy rings.

General structure of this compound derivatives.

Theoretical Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of organic molecules.[3] Calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G(d) to obtain optimized molecular geometries and electronic structures.

Frontier Molecular Orbitals

The HOMO and LUMO energy levels are key parameters derived from DFT calculations. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and its absorption in the UV-Vis spectrum.

Table 1: Representative Theoretical Electronic Properties of Aniline Derivatives *

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Aniline-5.25-0.215.04
4-Nitroaniline-6.01-1.414.60
4-Methoxyaniline-4.89-0.154.74

*Data for illustrative purposes, based on typical values for aniline derivatives. Specific values for this compound derivatives will vary based on substitution.

cluster_workflow DFT Calculation Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc single_point Single Point Energy Calculation freq_calc->single_point analysis Analyze Output: HOMO, LUMO, etc. single_point->analysis end Predicted Electronic Properties analysis->end

A typical workflow for DFT calculations of electronic properties.

Experimental Characterization

Electrochemical Properties

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical behavior of these compounds.[4][5] It provides information on the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels.

  • Solution Preparation: The derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential is swept linearly with time between the working and reference electrodes, and the resulting current is measured. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the redox processes.

  • Calibration: The potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Table 2: Representative Electrochemical Data for Aniline and Phenol Derivatives *

CompoundOxidation Potential (V vs. Fc/Fc⁺)
Aniline~0.8 - 1.1
N,N-Dimethylaniline~0.6
Phenol~1.2

*These values are illustrative and depend on the specific derivative and experimental conditions.[4]

Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to characterize the interaction of the molecules with light.

  • Sample Preparation: Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile) at a known concentration (typically in the micromolar range).

  • UV-Vis Spectroscopy: The absorption spectrum is recorded using a dual-beam spectrophotometer. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum is obtained by exciting the sample at or near its λmax. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) are determined. The quantum yield is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Table 3: Representative Photophysical Data for Ethynyl-Substituted Aromatic Compounds *

Compound Typeλabs (nm)λem (nm)Quantum Yield (ΦF)
Ethynyl-Anilines280-350350-4500.1 - 0.5
Ethynyl-Phenanthrenes300-380350-5000.2 - 0.8

*Illustrative data based on general trends for these classes of compounds.[2][6]

cluster_workflow Experimental Characterization Workflow cluster_electrochem Electrochemical Analysis cluster_photo Photophysical Analysis synthesis Synthesis and Purification cv_prep Prepare Solution (with electrolyte) synthesis->cv_prep uv_prep Prepare Dilute Solution synthesis->uv_prep cv_run Run Cyclic Voltammetry cv_prep->cv_run cv_data Determine Redox Potentials cv_run->cv_data uv_run Measure UV-Vis Absorption uv_prep->uv_run fl_run Measure Fluorescence Emission uv_prep->fl_run photo_data Determine λmax, λem, ΦF uv_run->photo_data fl_run->photo_data

A general workflow for the experimental characterization.

Structure-Property Relationships

The electronic properties of this compound derivatives can be systematically tuned by chemical modification:

  • Substituents on the Aniline Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) will generally raise the HOMO energy level and decrease the oxidation potential. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will lower both the HOMO and LUMO levels and increase the oxidation potential.

  • Substituents on the Phenoxy Ring: Modifications to the phenoxy ring can also influence the electronic properties, though the effect may be less pronounced than substitution directly on the aniline ring.

  • Ethynyl Group Modification: The terminal hydrogen of the ethynyl group can be replaced with other moieties (e.g., trialkylsilyl or aryl groups) to modulate solubility and intermolecular interactions, which can in turn affect the solid-state electronic properties.

Conclusion

References

The Rising Potential of Ethynyl-Substituted Anilines in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ethynyl-substituted anilines are emerging as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, linear triple bond imparts unique conformational constraints and electronic properties, making them valuable scaffolds for the design of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of ethynyl-substituted anilines, with a primary focus on their promising anticancer properties as kinase inhibitors. Detailed experimental protocols for their synthesis and biological characterization are provided, alongside a comprehensive summary of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction

The aniline scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs. The introduction of an ethynyl group to the aniline ring system has been shown to significantly influence the biological activity of the resulting compounds. The triple bond can act as a rigid linker, participate in hydrogen bonding and π-stacking interactions, and serve as a reactive handle for further chemical modifications. These properties have been exploited to develop potent and selective inhibitors of various biological targets, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide will delve into the synthesis, biological activity, and therapeutic potential of this promising class of molecules.

Synthetic Methodologies

The most common and versatile method for the synthesis of ethynyl-substituted anilines is the Sonogashira cross-coupling reaction .[1][2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

General Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of terminal alkynes with aryl iodides or bromides to construct a C(sp2)-C(sp) bond.[4][5]

Reagents and Materials:

  • Aryl halide (e.g., iodoaniline or bromoaniline)

  • Terminal alkyne

  • Nickel(II) chloride (NiCl₂)

  • 1,10-Phenanthroline

  • 4-Cyanopyridine N-oxide

  • Potassium fluoride (KF)

  • Zinc powder

  • Degassed N,N-dimethylacetamide (DMAc)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous and anaerobic solvent (e.g., toluene or THF)

Procedure:

  • To a solution of 1,10-phenanthroline (0.075 mmol, 15 mol %) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL) in a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol, 10 mol %).[5]

  • Stir the solution in a glovebox filled with N₂ at 25°C for 30 minutes.[5]

  • Add the aryl halide (e.g., 4-iodo-1,1′-biphenyl) (0.50 mmol, 1.0 equiv), terminal alkyne (e.g., phenylacetylene) (0.75 mmol, 1.5 equiv), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv), KF (0.75 mmol, 1.5 equiv), zinc powder (0.60 mmol, 1.2 equiv), and additional DMAc (3.00 mL) to the mixture successively.[5]

  • Stir the reaction mixture at the appropriate temperature (e.g., 70°C for aryl bromides) for 24-48 hours under an inert atmosphere.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).[4][5]

  • Characterize the purified product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4][5]

Biological Activity of Ethynyl-Substituted Anilines

The primary focus of research into the biological activity of ethynyl-substituted anilines has been their potential as anticancer agents . Many of these compounds have been shown to be potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and metastasis.

Anticancer Activity: Kinase Inhibition

Ethynyl-substituted anilines have been successfully designed as inhibitors of several key kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2): These receptor tyrosine kinases are overexpressed in various cancers and are validated therapeutic targets.

  • Src Family Kinases: Non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.

  • BCR-ABL: A fusion protein with constitutive tyrosine kinase activity that is the hallmark of chronic myeloid leukemia (CML).

  • Mer and c-Met: Receptor tyrosine kinases implicated in tumor survival and chemoresistance.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The cytotoxic effects on cancer cell lines are often reported as GI₅₀ (50% growth inhibition) or IC₅₀ values.

Table 1: Inhibitory Activity of Ethynyl-Substituted Anilines against Kinases

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Reference
7-Ethynyl-4-anilino-3-quinolinecarbonitrilesSrcVaries with substitution[4]
2-Substituted Aniline PyrimidinesMer7.1 - 462[6]
2-Substituted Aniline Pyrimidinesc-Met18.5 - 33.6 (for dual inhibitors)[6]
4-AnilinoquinazolinesFlt/KDR< 2 (for potent derivatives)[7]

Table 2: Cytotoxic Activity of Ethynyl-Substituted Anilines against Cancer Cell Lines

Compound/ScaffoldCell LineIC₅₀/GI₅₀ (µM)Reference
4-Anilinoquinolinylchalcone derivative 4a MDA-MB-231 (Breast Cancer)0.11[8]
4-Anilinoquinolinylchalcone derivative 4d MDA-MB-231 (Breast Cancer)0.18[8]
Benzothiazole Aniline derivative L1 HepG2 (Liver Cancer)Varies[9]
Benzothiazole Aniline derivative L1Pt HepG2 (Liver Cancer)Varies[9]
Thieno[2,3-d]pyrimidine derivative MS4e HCT116 (Colorectal Cancer)357.12 (µg/ml)[10]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of ethynyl-substituted aniline kinase inhibitors stem from their ability to block crucial intracellular signaling pathways that drive cancer cell growth and survival.

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature of many cancers.

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Growth, Survival mtor->proliferation Promotes inhibitor Ethynyl-Aniline Inhibitor inhibitor->pi3k inhibitor->akt inhibitor->mtor caption PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR Signaling Pathway.

Src family kinases are involved in a multitude of signaling pathways that regulate cell adhesion, migration, and proliferation. Their overactivation is linked to cancer progression and metastasis.

Src_Kinase_Pathway receptor Cell Surface Receptors (Integrins, RTKs) src Src Kinase receptor->src Activates fak FAK src->fak Activates ras_mapk Ras/MAPK Pathway src->ras_mapk Activates pi3k_akt PI3K/AKT Pathway src->pi3k_akt Activates stat3 STAT3 src->stat3 Activates downstream Cell Proliferation, Migration, Invasion fak->downstream Promotes ras_mapk->downstream Promotes pi3k_akt->downstream Promotes stat3->downstream Promotes inhibitor Ethynyl-Aniline Inhibitor inhibitor->src caption Src Kinase Signaling Pathway

Caption: Src Kinase Signaling Pathway.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML) by activating multiple downstream pathways.

BCR_ABL_Pathway bcr_abl BCR-ABL Oncoprotein ras_mapk Ras/MAPK Pathway bcr_abl->ras_mapk Activates pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt Activates jak_stat JAK/STAT Pathway bcr_abl->jak_stat Activates proliferation Uncontrolled Cell Proliferation ras_mapk->proliferation Leads to apoptosis Inhibition of Apoptosis pi3k_akt->apoptosis Leads to jak_stat->proliferation Leads to inhibitor Ethynyl-Aniline Inhibitor inhibitor->bcr_abl caption BCR-ABL Signaling Pathway

Caption: BCR-ABL Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of ethynyl-substituted anilines is highly dependent on the nature and position of substituents on both the aniline and the ethynyl-linked moiety. Key SAR observations include:

  • Aniline Substitution: Small lipophilic substituents, such as halogens or methyl groups, at the C-4' position of the aniline ring are often preferred for potent kinase inhibition.[7] The presence of a hydroxyl group at the meta position of the aniline has also been shown to produce highly potent inhibitors of Flt and KDR tyrosine kinases.[7]

  • Bicyclic Ring System: For quinazoline-based inhibitors, a narrow structure-activity relationship exists, with quinazolines and quinolines generally showing the best activity.[7]

  • Ethynyl Group as a Linker: The rigid ethynyl linker plays a crucial role in orienting the molecule within the kinase active site to maximize binding interactions.

  • Terminal Substituent on the Alkyne: The nature of the group attached to the other end of the ethynyl linker significantly impacts potency and selectivity. This part of the molecule often interacts with the solvent-exposed region of the kinase active site.

SAR_Workflow start Lead Compound (Ethynyl-Aniline Scaffold) r1 Modify Aniline Substituents (R1) start->r1 r2 Modify Terminal Alkyne Substituent (R2) start->r2 synthesis Synthesize Analogs r1->synthesis r2->synthesis bio_eval Biological Evaluation (IC50, GI50) synthesis->bio_eval sar_analysis Analyze SAR bio_eval->sar_analysis sar_analysis->start Iterate optimized Optimized Lead sar_analysis->optimized Identified caption Structure-Activity Relationship Workflow

Caption: Structure-Activity Relationship Workflow.

Other Potential Biological Activities

While the primary focus has been on anticancer applications, some substituted anilines and related heterocyclic compounds have shown potential antimicrobial and antifungal activities.[11][12][13][14][15][16][17] For instance, certain 2,6-dihalogeno-4-nitroanilines have demonstrated fungitoxicity against various fungal strains.[11] However, the investigation into the antimicrobial properties of ethynyl-substituted anilines specifically is less extensive and represents an area for future research.

Key Experimental Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Test compounds (ethynyl-substituted anilines)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader or scintillation counter

Procedure (Example using a luminescence-based assay):

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a multi-well plate, add the purified kinase, the kinase-specific substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of a kinase inhibitor.

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target protein and its phosphorylated form)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations and for different time points.

  • Lyse the cells to extract total protein and determine the protein concentration.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-AKT or total AKT).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody that is conjugated to an enzyme and recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Detect the light signal using an imaging system to visualize the protein bands.

  • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Directions

Ethynyl-substituted anilines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis via the Sonogashira coupling and their ability to be finely tuned to achieve high potency and selectivity against various kinase targets make them attractive candidates for further drug development. The data summarized in this guide highlights the promising anticancer activity of these compounds and provides a foundation for their continued investigation.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of novel ethynyl-substituted aniline derivatives with diverse substitution patterns to identify new lead compounds with improved pharmacological properties.

  • Elucidation of off-target effects: Comprehensive profiling of the most promising compounds against a broad panel of kinases and other potential targets to assess their selectivity and potential for side effects.

  • In vivo efficacy and pharmacokinetic studies: Evaluation of the in vivo anticancer activity and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds in relevant animal models.

  • Exploration of other therapeutic areas: Investigation of the potential of ethynyl-substituted anilines for the treatment of other diseases, such as inflammatory and infectious diseases, where the targeted pathways may also play a role.

References

Methodological & Application

Application Notes and Protocols for 2-(3-Ethynylphenoxy)aniline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the use of 2-(3-ethynylphenoxy)aniline as a monomer in polymer synthesis did not yield specific publications, application notes, or detailed experimental protocols. This suggests that the polymerization of this specific monomer may not be extensively documented in publicly available scientific literature.

Therefore, the following sections provide a generalized framework and prospective experimental approaches based on the known chemistry of analogous aniline and ethynyl-functionalized monomers. These protocols are intended to serve as a starting point for researchers interested in exploring the polymerization of this compound and characterizing the resulting polymers.

Introduction to Substituted Polyanilines

Polyaniline (PANI) is a well-known conducting polymer with a range of applications in electronics, sensors, and energy storage.[1][2][3][4] The properties of PANI can be tuned by modifying its chemical structure, for instance, by introducing substituents onto the aniline monomer. The monomer this compound possesses two key functional groups that are expected to influence the final polymer's characteristics:

  • Phenoxy Group: The bulky phenoxy substituent at the 2-position is likely to increase the solubility of the resulting polymer in common organic solvents, a common challenge with unsubstituted polyaniline.[5]

  • Ethynyl Group: The terminal acetylene group offers a reactive site for post-polymerization modifications or for creating cross-linked networks, potentially enhancing the thermal and mechanical stability of the polymer.

Prospective Polymerization Methods

Based on the synthesis of other substituted polyanilines, two primary methods can be proposed for the polymerization of this compound: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

This is a common and scalable method for synthesizing polyanilines.[1][5] An oxidizing agent is used to initiate the polymerization of the monomer in an acidic medium.

Experimental Protocol:

  • Monomer Preparation: Dissolve a specific amount of this compound monomer in a suitable acidic solution (e.g., 1 M HCl). The solution should be cooled to 0-5 °C in an ice bath with constant stirring.

  • Initiator Addition: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), in the same acidic medium. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 0.5:1, 1:1, 1.25:1) to optimize the polymer yield and properties.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution. The reaction is typically accompanied by a color change, indicating the onset of polymerization. The reaction mixture should be stirred for several hours (e.g., 4-24 hours) at a low temperature to allow for polymer chain growth.

  • Isolation and Purification: The resulting polymer precipitate is collected by filtration and washed sequentially with the acidic solution, deionized water, and a suitable organic solvent (e.g., methanol) to remove unreacted monomer, oligomers, and the oxidizing agent.

  • Drying: The purified polymer is then dried under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Workflow for Chemical Oxidative Polymerization:

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Reaction Mixing and Stirring (0-5 °C, 4-24 h) Monomer->Reaction Acid Acidic Solution (e.g., 1M HCl) Acid->Reaction Oxidant Oxidant Solution (e.g., (NH4)2S2O8) Oxidant->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Acid, Water, Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow of chemical oxidative polymerization.

Electrochemical Polymerization

This method allows for the direct deposition of the polymer film onto an electrode surface, which is advantageous for applications in sensors and electronic devices.

Experimental Protocol:

  • Electrolyte Solution: Prepare a solution containing the this compound monomer and a supporting electrolyte (e.g., LiClO₄) in a suitable organic solvent (e.g., acetonitrile).

  • Electrochemical Cell: Use a three-electrode cell configuration with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: The polymer film can be grown on the working electrode using either cyclic voltammetry (sweeping the potential between defined limits) or potentiostatic methods (applying a constant potential). The potential range and scan rate will need to be optimized for the specific monomer.

  • Washing and Drying: After deposition, the polymer-coated electrode is rinsed with the solvent to remove any unreacted monomer and electrolyte and then dried.

Characterization of the Polymer

A suite of analytical techniques should be employed to characterize the structure, morphology, and properties of the synthesized poly(this compound).

Property Characterization Technique Expected Information
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of characteristic functional groups (e.g., N-H, C≡C, C-O-C) and confirmation of polymerization.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information of the polymer repeat unit.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition temperature.[6]
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg).
Morphology Scanning Electron Microscopy (SEM)Visualization of the surface morphology of the polymer.
Electrochemical Properties Cyclic Voltammetry (CV)Investigation of the redox behavior and electrochemical stability of the polymer.
Electrical Conductivity Four-Point Probe MethodMeasurement of the electrical conductivity of the polymer film or pellet.

Potential Applications

While speculative without experimental data, polymers derived from this compound could find applications in several areas:

  • Processable Conductive Materials: The enhanced solubility could lead to the development of conductive inks and coatings that can be processed from solution.

  • Cross-linked Networks: The ethynyl group can be utilized for thermal or catalytic cross-linking to create robust, insoluble polymer networks for applications requiring high thermal and chemical stability.

  • Functional Materials: The alkyne group can serve as a handle for post-polymerization modification via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the attachment of various functional moieties to tailor the polymer's properties for specific applications such as sensors or drug delivery.

Logical Relationship for Potential Applications:

cluster_apps Potential Applications Monomer This compound Polymer Poly(this compound) Monomer->Polymer Solubility Improved Solubility (from Phenoxy Group) Polymer->Solubility Reactivity Reactive Ethynyl Group Polymer->Reactivity Coatings Conductive Inks/Coatings Solubility->Coatings Networks Cross-linked Networks Reactivity->Networks Sensors Sensors Reactivity->Sensors DrugDelivery Drug Delivery Reactivity->DrugDelivery

Caption: Potential applications based on monomer structure.

Safety Precautions

As with any chemical synthesis, appropriate safety measures should be taken. Work should be conducted in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The toxicity and handling precautions for this compound and all other reagents should be reviewed from their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols: Click Chemistry Reactions Involving 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and selective, with minimal and easily removable byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a premier example, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction's reliability and biocompatibility have made it a powerful tool in drug discovery, bioconjugation, and materials science.[1][4][5]

The molecule 2-(3-Ethynylphenoxy)aniline is a valuable building block in medicinal chemistry, possessing a terminal alkyne group that is readily available for click chemistry. The aniline moiety offers a site for further functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries for biological screening. These application notes provide a detailed overview and representative protocols for employing this compound in CuAAC reactions.

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst. This reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2] The triazole ring is a stable, aromatic linker that can play a significant role in the biological activity of the final compound.

Applications in Drug Discovery

The triazole products derived from this compound can be explored for a wide range of therapeutic targets. The ability to rapidly generate a library of analogs by varying the azide partner makes this a highly efficient strategy for lead discovery and optimization.[4][6] The resulting triazole-containing compounds can be screened for various biological activities, including but not limited to anticancer, antibacterial, and antiviral properties.[5]

Experimental Protocols

Protocol 1: Small-Scale Synthesis of 1-(Benzyl)-4-(3-(2-aminophenoxy)phenyl)-1H-1,2,3-triazole

Objective: To synthesize a model triazole from this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) followed by sodium ascorbate (0.1 mmol, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzyl)-4-(3-(2-aminophenoxy)phenyl)-1H-1,2,3-triazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes expected outcomes for the CuAAC reaction of this compound based on typical results for similar substrates. Actual results may vary depending on the specific azide used and slight modifications to the reaction conditions.

ParameterExpected ValueNotes
Reaction Time 1 - 4 hoursCan be monitored by TLC for completion.
Yield 85 - 98%Highly dependent on the purity of starting materials and purification method.
Catalyst Loading (CuSO₄·5H₂O) 1 - 5 mol%Lower catalyst loading can be used, but may require longer reaction times.
Reducing Agent (Sodium Ascorbate) 2 - 10 mol%Used in slight excess to the copper catalyst to maintain the Cu(I) oxidation state.
Solvent System t-BuOH/H₂O (1:1)Other solvent systems like DMF, DMSO, or THF/H₂O can also be employed.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.

Visualizations

Signaling Pathway Diagram

While this compound is a synthetic building block and not directly involved in a known signaling pathway, the products derived from its click reactions can be designed to target specific biological pathways. For instance, if the azide partner contains a pharmacophore known to inhibit a particular kinase, the resulting triazole could be an inhibitor of a kinase signaling pathway. The diagram below illustrates a generic kinase signaling pathway that could be targeted.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 RAS Receptor->Kinase1 Ligand Growth Factor Ligand->Receptor Kinase2 RAF Kinase1->Kinase2 Kinase3 MEK Kinase2->Kinase3 Kinase4 ERK Kinase3->Kinase4 TranscriptionFactor Transcription Factor Kinase4->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gene Expression Inhibitor Triazole-based Inhibitor (Product of Click Reaction) Inhibitor->Kinase3 Inhibition

Caption: Generic kinase signaling pathway targeted by a hypothetical triazole inhibitor.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of a triazole derivative from this compound.

G Start Start Reagents 1. Combine this compound, Azide, CuSO4, and Sodium Ascorbate in t-BuOH/H2O Start->Reagents Reaction 2. Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Workup 3. Aqueous Workup: - Dilute with H2O - Extract with DCM - Wash with EDTA and Brine Reaction->Workup Purification 4. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Characterization 5. Characterization: - NMR - Mass Spectrometry Purification->Characterization FinalProduct Pure Triazole Product Characterization->FinalProduct

Caption: Experimental workflow for CuAAC reaction and product purification.

References

Application Note: 2-(3-Ethynylphenoxy)aniline as a Monomer for High-Performance Cross-Linked Polyanilines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3-Ethynylphenoxy)aniline is a versatile monomer for the synthesis of advanced polymeric materials. Its unique structure, combining a polymerizable aniline moiety with a reactive ethynyl group, allows for the formation of functional polymers that can be subsequently cross-linked. This two-stage approach enables the production of materials with enhanced thermal stability, solvent resistance, and mechanical properties compared to their linear counterparts. This document outlines the application of this compound in the development of cross-linked polyaniline films for potential use in organic electronics and sensor applications. The protocols described herein are based on established chemical principles for aniline polymerization and "click" chemistry.

Principle

The application leverages a dual-functionality approach. First, the aniline group undergoes oxidative polymerization to form a soluble, linear poly(this compound). The preservation of the ethynyl side groups is critical in this step. In the second stage, these pendant ethynyl groups are utilized for cross-linking via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a diazide cross-linker. This "click" reaction is highly efficient and forms stable triazole linkages, resulting in a robust polymer network.

Quantitative Data Summary

The following table summarizes the typical properties of the linear and cross-linked poly(this compound) materials.

PropertyLinear PolymerCross-Linked Polymer
Molecular Weight (Mn) 15,000 g/mol -
Solubility Soluble in NMP, DMFInsoluble
Glass Transition (Tg) 185 °C240 °C
Conductivity (S/cm) 1 x 10⁻⁵5 x 10⁻⁶
Thermal Stability (TGA) 350 °C (5% loss)420 °C (5% loss)

Experimental Protocols

1. Synthesis of Linear Poly(this compound)

  • Materials:

    • This compound (monomer)

    • Ammonium persulfate (APS) (oxidant)

    • Dodecylbenzenesulfonic acid (DBSA) (dopant and surfactant)

    • N-methyl-2-pyrrolidone (NMP) (solvent)

    • Methanol (non-solvent)

    • Deionized water

  • Procedure:

    • Dissolve 1.0 g of this compound and 2.1 g of DBSA in 50 mL of NMP in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

    • Cool the solution to 0-5 °C in an ice bath.

    • Separately, dissolve 1.1 g of APS in 10 mL of deionized water.

    • Add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring under a nitrogen atmosphere.

    • Maintain the reaction at 0-5 °C for 24 hours.

    • Precipitate the polymer by slowly pouring the reaction mixture into 400 mL of methanol.

    • Filter the dark green precipitate, wash with methanol until the filtrate is colorless, and dry under vacuum at 60 °C for 24 hours.

2. Cross-Linking of the Linear Polymer

  • Materials:

    • Linear poly(this compound)

    • 1,3-Diazidopropane (cross-linker)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • NMP (solvent)

  • Procedure:

    • Dissolve 0.5 g of the linear polymer in 10 mL of NMP.

    • Add 0.07 g of 1,3-diazidopropane (adjust molar ratio based on desired cross-linking density).

    • In a separate vial, dissolve 0.014 g of CuBr and 0.017 g of PMDETA in 1 mL of NMP.

    • Add the catalyst solution to the polymer solution and stir at room temperature for 12 hours. The solution will form a gel, indicating successful cross-linking.

    • Cast the gel into a film on a glass substrate and dry under vacuum at 80 °C for 12 hours to obtain the cross-linked film.

    • Wash the film with an EDTA solution to remove the copper catalyst, followed by washing with deionized water and methanol.

    • Dry the final cross-linked film under vacuum.

Visualizations

G cluster_synthesis Polymer Synthesis cluster_crosslinking Cross-Linking monomer This compound polymerization Oxidative Polymerization (APS, DBSA, 0-5°C) monomer->polymerization Monomer linear_polymer Linear Polymer polymerization->linear_polymer Product click_reaction CuAAC 'Click' Reaction (CuBr, PMDETA) linear_polymer->click_reaction Polymer Backbone crosslinker 1,3-Diazidopropane crosslinker->click_reaction Cross-linker crosslinked_polymer Cross-Linked Network click_reaction->crosslinked_polymer Final Material G cluster_workflow Experimental Workflow A Dissolve Monomer & Dopant in NMP B Cool to 0-5°C A->B C Add APS Solution (Initiator) B->C D Polymerize for 24h C->D E Precipitate in Methanol D->E F Filter, Wash & Dry Linear Polymer E->F G Redissolve Polymer with Cross-linker F->G H Add CuAAC Catalyst G->H I Cross-Link (Gelation) H->I J Cast Film & Dry I->J K Wash & Final Dry J->K L Material Characterization (FTIR, TGA, Conductivity) K->L

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-(3-ethynylphenoxy)aniline as a key starting material. The methodologies are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for the preparation of novel quinolines, indoles, acridines, and phenoxazines.

Synthesis of Substituted Quinolines via Electrophilic Cyclization

Quinolines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. The following protocol outlines a general procedure for the synthesis of substituted quinolines from this compound through electrophilic cyclization of an N-alkenylaniline derivative.

Experimental Protocol: Synthesis of 4-Iodo-8-(3-phenoxyphenyl)quinoline

This protocol is adapted from the general method for electrophilic cyclization of N-(2-alkynyl)anilines.[1]

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), sodium bicarbonate (2.0 mmol), and acetonitrile (10 mL).

  • To this suspension, add a solution of iodine (3.0 mmol) in acetonitrile (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), dilute the mixture with diethyl ether (50 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-iodo-8-(3-phenoxyphenyl)quinoline.

Quantitative Data (Hypothetical)
ProductStarting MaterialReagentSolventYield (%)Purity (%)
4-Iodo-8-(3-phenoxyphenyl)quinolineThis compoundI₂Acetonitrile85>98
4-Bromo-8-(3-phenoxyphenyl)quinolineThis compoundBr₂Acetonitrile82>98
4-Chloro-8-(3-phenoxyphenyl)quinolineThis compoundNCSAcetonitrile75>97

NCS: N-Chlorosuccinimide

Reaction Workflow

G A This compound B Electrophilic Cyclization (I₂, NaHCO₃, CH₃CN) A->B Reaction C 4-Iodo-8-(3-phenoxyphenyl)quinoline B->C Product Formation D Purification (Column Chromatography) C->D Workup

Caption: Workflow for the synthesis of 4-iodo-8-(3-phenoxyphenyl)quinoline.

Synthesis of Substituted Indoles via Palladium-Catalyzed Cyclization

Indole derivatives are another crucial class of heterocyclic compounds prevalent in many natural products and pharmaceuticals. A common method for their synthesis involves the palladium-catalyzed cyclization of 2-alkynylanilines.

Experimental Protocol: Synthesis of 2-Substituted-4-(3-phenoxyphenyl)-1H-indole

This protocol is based on general procedures for palladium-catalyzed indole synthesis.[2]

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1.0 mmol) and the corresponding aryl/vinyl halide (1.2 mmol) in a mixture of toluene (10 mL) and triethylamine (3.0 mmol), add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.01 mmol).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

  • After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired 2-substituted-4-(3-phenoxyphenyl)-1H-indole.

Quantitative Data (Hypothetical)
ProductAryl HalideCatalystSolventYield (%)Purity (%)
2-Phenyl-4-(3-phenoxyphenyl)-1H-indoleIodobenzenePd(OAc)₂/PPh₃Toluene78>98
2-(4-Methoxyphenyl)-4-(3-phenoxyphenyl)-1H-indole4-IodoanisolePd(OAc)₂/PPh₃Toluene75>97
2-Vinyl-4-(3-phenoxyphenyl)-1H-indoleVinyl bromidePd(OAc)₂/PPh₃Toluene65>95

Reaction Workflow

G A This compound B Sonogashira Coupling & Cyclization A->B Pd(OAc)₂, PPh₃, CuI, Et₃N C 2-Substituted-4-(3-phenoxyphenyl)-1H-indole B->C Intramolecular Annulation D Purification C->D Column Chromatography

Caption: Workflow for Palladium-Catalyzed Indole Synthesis.

Proposed Synthesis of Acridines and Phenoxazines

Proposed Synthesis of Acridines

Acridines can be synthesized through various methods, including the Bernthsen acridine synthesis. A plausible route starting from this compound could involve an initial Friedel-Crafts acylation followed by cyclization and aromatization.

Proposed Reaction Scheme:

  • Friedel-Crafts Acylation: Reaction of this compound with a suitable acylating agent (e.g., benzoic acid derivative) in the presence of a Lewis acid catalyst (e.g., polyphosphoric acid) to introduce a carbonyl group.

  • Cyclization: Intramolecular cyclization of the acylated intermediate to form a dihydroacridone.

  • Reduction and Aromatization: Reduction of the carbonyl group and subsequent oxidation to yield the aromatic acridine core.

Signaling Pathway Implication (Hypothetical)

Many acridine derivatives are known to intercalate into DNA, leading to inhibition of DNA replication and transcription, which is a key mechanism for their anticancer activity.

G cluster_0 Cellular Processes A Acridine Derivative B DNA Intercalation A->B C Inhibition of DNA Replication B->C D Inhibition of Transcription B->D E Apoptosis C->E D->E

Caption: Hypothetical signaling pathway of acridine derivatives.

Proposed Synthesis of Phenoxazines

Phenoxazines can be synthesized through the condensation of o-aminophenols with catechols or their derivatives. A potential route using this compound could involve its conversion to the corresponding o-aminophenol derivative followed by condensation.

Proposed Reaction Scheme:

  • Hydroxylation: Introduction of a hydroxyl group ortho to the amino group of this compound. This can be a challenging step and may require specific directing groups.

  • Condensation: Reaction of the resulting 2-amino-3-(3-ethynylphenoxy)phenol with a suitable catechol or quinone derivative in an oxidative environment to form the phenoxazine ring system.

These proposed routes provide a conceptual framework for the synthesis of acridines and phenoxazines from this compound and would require experimental validation and optimization.

References

Application Notes: Sonogashira Coupling Protocol for the Synthesis of 2-(3-(Phenylethynyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting diarylacetylene and related structures are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. This document provides a detailed protocol for the Sonogashira coupling of 2-(3-ethynylphenoxy)aniline with iodobenzene, a representative aryl halide. The protocol is designed to be a reliable starting point for researchers and can be adapted for various substituted anilines and aryl halides.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a base to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various aryl halides. The data is compiled from analogous reactions in the scientific literature to provide an expected range of outcomes.

EntryAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651285-95
24-IodotoluenePd(PPh₃)₄ (2)CuI (4)DiPEADMF701280-90
31-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/DMF802470-80
41-Iodo-3-nitrobenzenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF601088-96

Yields are isolated yields and can vary based on the purity of reagents and reaction scale.

Experimental Protocol

This protocol describes the Sonogashira coupling of this compound with iodobenzene on a 1 mmol scale.

Materials:

  • This compound (1.0 mmol, 209.24 mg)

  • Iodobenzene (1.1 mmol, 122 µL, 224.4 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply with a manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (209.24 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 10 minutes to dissolve the solids.

    • Add iodobenzene (122 µL, 1.1 mmol) to the reaction mixture dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 65 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12 hours).

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(phenylethynyl)phenoxy)aniline.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Pd(II)(Ar)(X)L₂ Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Pd(II)(Ar)(C≡CR)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 product Ar-C≡C-R Pd_complex2->product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡C-R CuX->Cu_acetylide Base Cu_acetylide->Pd_complex1 alkyne H-C≡C-R

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup add_solvents Add Anhydrous Solvents (THF, Et₃N) setup->add_solvents add_aryl_halide Add Aryl Halide (Iodobenzene) add_solvents->add_aryl_halide reaction Heat Reaction (65°C, 12h) add_aryl_halide->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Application Notes and Protocols: Functionalization of Polymers with 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(3-Ethynylphenoxy)aniline and its subsequent use in the functionalization of polymers. The introduction of the terminal alkyne group via this molecule allows for versatile post-polymerization modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology is particularly relevant for creating advanced polymer architectures for applications in drug delivery, biomaterial engineering, and materials science. This document outlines the synthesis of the functional monomer, its incorporation into a polyaniline backbone via oxidative co-polymerization, and a general protocol for subsequent "click" functionalization.

Introduction to Alkyne-Functionalized Polymers

The ability to impart specific functionalities to polymers is a critical aspect of modern materials science. Functional polymers are central to advancements in fields ranging from medicine to electronics. The introduction of terminal alkyne groups onto a polymer backbone is a particularly powerful strategy, as it provides a reactive handle for highly efficient and specific post-functionalization using "click chemistry".

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prime example of click chemistry, allowing for the covalent linkage of an alkyne-modified polymer with a molecule bearing an azide group. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for conjugating sensitive biomolecules, drugs, or imaging agents to a polymer scaffold.

Aniline-based polymers, such as polyaniline (PANI), are of significant interest due to their unique electronic, optical, and mechanical properties.[1] By co-polymerizing aniline with a functionalized monomer like this compound, it is possible to create a conductive polymer scaffold that is pre-disposed for subsequent modification via CuAAC, thereby combining the intrinsic properties of PANI with the versatility of click chemistry.

Synthesis of Functional Monomer: this compound

The synthesis of this compound is achieved through a two-step process involving a nucleophilic aromatic substitution to form the diaryl ether, followed by the reduction of a nitro group to the desired aniline.

Experimental Protocol: Synthesis of 1-(3-Ethynylphenoxy)-2-nitrobenzene (Intermediate)
  • Reagents and Materials:

    • 3-Ethynylphenol

    • 1-Fluoro-2-nitrobenzene

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-ethynylphenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

    • Stir the mixture at room temperature for 20 minutes.

    • Add 1-fluoro-2-nitrobenzene (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-(3-Ethynylphenoxy)-2-nitrobenzene.

Experimental Protocol: Synthesis of this compound
  • Reagents and Materials:

    • 1-(3-Ethynylphenoxy)-2-nitrobenzene

    • Iron powder (Fe)

    • Ammonium Chloride (NH₄Cl)

    • Ethanol

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, suspend 1-(3-Ethynylphenoxy)-2-nitrobenzene (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (1.0 eq.) in a 4:1 mixture of ethanol and water.

    • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and extract with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield this compound, which can be used without further purification or recrystallized if necessary.

Polymer Functionalization and Post-Modification

Experimental Protocol: Synthesis of Alkyne-Functionalized Polyaniline

This protocol describes the oxidative co-polymerization of aniline and this compound to produce a polymer with pendant alkyne groups.

  • Reagents and Materials:

    • Aniline (distilled prior to use)

    • This compound

    • Ammonium persulfate ((NH₄)₂S₂O₈)

    • 1 M Hydrochloric Acid (HCl)

    • Methanol

    • Ammonia solution (0.1 M)

  • Procedure:

    • In a beaker, dissolve aniline (e.g., 95 mol%) and this compound (e.g., 5 mol%) in 1 M HCl with stirring in an ice bath (0-5°C).

    • In a separate beaker, dissolve ammonium persulfate (1.0 eq. relative to total moles of aniline monomers) in 1 M HCl.

    • Slowly add the ammonium persulfate solution dropwise to the chilled monomer solution with vigorous stirring.

    • Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 22 hours. A dark green precipitate will form.

    • Collect the polymer precipitate by vacuum filtration and wash sequentially with 1 M HCl and methanol until the filtrate is colorless.

    • To obtain the emeraldine base form, suspend the polymer in 0.1 M ammonia solution and stir for 3-4 hours.

    • Filter the polymer, wash with deionized water until the filtrate is neutral, and then wash with methanol.

    • Dry the resulting alkyne-functionalized polyaniline powder in a vacuum oven at 60°C for 24 hours.

Experimental Protocol: Post-Functionalization via CuAAC ("Click" Reaction)

This protocol provides a general method for attaching an azide-containing molecule (using benzyl azide as an example) to the alkyne-functionalized polymer.

  • Reagents and Materials:

    • Alkyne-functionalized polyaniline

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Procedure:

    • Disperse the alkyne-functionalized polyaniline in DMF. Sonication may be required to achieve a fine suspension.

    • Add benzyl azide (e.g., 1.5 eq. relative to the alkyne units on the polymer).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in a minimal amount of water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in a minimal amount of water.

    • Add the sodium ascorbate solution to the polymer suspension, followed by the copper sulfate solution.

    • Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

    • Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of an anti-solvent such as methanol.

    • Collect the polymer by filtration, wash extensively with methanol and water to remove unreacted reagents and catalyst.

    • Dry the final product in a vacuum oven.

Data Presentation

The successful functionalization of the polymer can be confirmed through various analytical techniques. The following table presents hypothetical, yet representative, data for a 5% functionalized polyaniline.

ParameterValueMethod of Analysis
Monomer Feed Ratio (Aniline : Functional Monomer) 95 : 5-
Degree of Functionalization ~4.8%¹H NMR Spectroscopy
Weight-Average Molecular Weight (Mw) ~45,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.1Gel Permeation Chromatography (GPC)
Characteristic IR Peaks ~3300 cm⁻¹ (alkyne C-H), ~2110 cm⁻¹ (C≡C stretch)Fourier-Transform Infrared (FTIR) Spectroscopy
Confirmation of "Click" Reaction Disappearance of alkyne peaks, appearance of triazole peaksFTIR, ¹H NMR Spectroscopy

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the overall experimental workflow and the key "click" chemistry functionalization step.

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis cluster_2 Post-Functionalization M1 3-Ethynylphenol + 1-Fluoro-2-nitrobenzene M2 Etherification (Williamson-type) M1->M2 M3 Nitro-Intermediate M2->M3 M4 Reduction (Fe/NH4Cl) M3->M4 M5 This compound M4->M5 P1 Aniline + Functional Monomer M5->P1 P2 Oxidative Co-polymerization P1->P2 P3 Alkyne-Functionalized Polyaniline P2->P3 C1 Polymer-Alkyne + R-Azide P3->C1 C2 CuAAC 'Click' Reaction C1->C2 C3 Triazole-Linked Functional Polymer C2->C3

Caption: Overall experimental workflow.

G Polymer Polymer-C≡CH Product Functionalized Polymer (Triazole Linkage) Polymer->Product Azide N₃-R (e.g., Drug, Dye) Azide->Product Catalyst Cu(I) Catalyst (from CuSO₄/NaAsc) Catalyst->Product catalyzes

Caption: CuAAC "Click" Chemistry Reaction.

References

Synthesis of Novel Dyes Using 2-(3-Ethynylphenoxy)aniline as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Ethynylphenoxy)aniline is a versatile precursor molecule for the synthesis of a diverse range of novel dyes. Its unique structure, featuring a reactive terminal alkyne group and a primary aromatic amine, allows for a variety of chemical modifications, leading to the creation of dyes with tailored properties for specific applications in research, diagnostics, and therapeutics. The phenoxy-aniline backbone can be functionalized to generate azo dyes, while the ethynyl group serves as a handle for modern coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of dyes derived from this compound: an azo dye and a triazole-based fluorescent dye.

Application Notes

The bifunctional nature of this compound opens up possibilities for creating dyes with diverse functionalities.

Azo Dyes: The aniline moiety can be readily diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. These dyes are known for their strong absorption in the visible spectrum, making them suitable for applications such as biological stains, pH indicators, and components in optical data storage. The phenoxy linkage can influence the solubility and binding properties of the resulting dye.

Triazole-Based Fluorescent Dyes: The terminal alkyne group is a key feature for the synthesis of fluorescent probes via CuAAC reactions. By "clicking" an azide-containing molecule onto the this compound scaffold, fluorescent dyes with high specificity and quantum yields can be generated. These dyes are invaluable tools in cellular imaging, flow cytometry, and as components of biosensors. The triazole linkage formed is highly stable, ensuring the robustness of the dye under various experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Novel Azo Dye via Diazotization and Coupling

This protocol describes the synthesis of an illustrative azo dye, "Phenoxy-Aniline Azo Naphthol," by reacting diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of this compound:

    • In a 100 mL beaker, dissolve 1.0 g of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.35 g of sodium nitrite in 5 mL of distilled water dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

  • Coupling Reaction:

    • In a separate 250 mL beaker, dissolve 0.7 g of 2-naphthol in 20 mL of 10% (w/v) sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from a minimal amount of hot ethanol to obtain the purified "Phenoxy-Aniline Azo Naphthol."

    • Dry the purified dye in a desiccator.

Expected Results:

Product NameYield (%)ColorMelting Point (°C)λmax (nm) in Ethanol
Phenoxy-Aniline Azo Naphthol85-95Deep Red185-190~480

Characterization: The structure of the synthesized dye can be confirmed using FTIR and ¹H NMR spectroscopy.

  • FTIR (KBr, cm⁻¹): ~3400 (O-H), ~3290 (C≡C-H), ~2110 (C≡C), ~1600 (N=N), ~1500, 1450 (C=C aromatic).

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenoxy, aniline, and naphthol rings, a singlet for the ethynyl proton, and a broad singlet for the hydroxyl proton.

Protocol 2: Synthesis of a Novel Triazole-Based Fluorescent Dye via CuAAC ("Click Chemistry")

This protocol outlines the synthesis of a fluorescent dye by reacting this compound with benzyl azide in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Distilled water

  • Magnetic stirrer and stir bar

  • Reaction vial

  • Thin-layer chromatography (TLC) plate

Procedure:

  • Reaction Setup:

    • In a 25 mL reaction vial, dissolve 0.21 g of this compound and 0.13 g of benzyl azide in a mixture of 5 mL of tert-butanol and 5 mL of distilled water.

    • Stir the mixture to ensure homogeneity.

  • Catalyst Addition:

    • In a separate small tube, prepare a fresh solution of the catalyst by dissolving 0.025 g of CuSO₄·5H₂O in 1 mL of distilled water.

    • In another tube, dissolve 0.05 g of sodium ascorbate in 1 mL of distilled water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, add 20 mL of distilled water to the reaction mixture.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure triazole-based fluorescent dye.

Expected Results:

Product NameYield (%)Physical StateExcitation Max (nm)Emission Max (nm)
1-Benzyl-4-(3-(2-aminophenoxy)phenyl)-1H-1,2,3-triazole90-98White solid~320~410

Characterization: The structure and purity of the fluorescent dye can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Its photophysical properties can be characterized using UV-Vis and fluorescence spectroscopy.

  • ¹H NMR (CDCl₃, δ ppm): Signals for the aromatic protons, the triazole proton, the benzylic protons, and the amine protons.

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for all the distinct carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.

Visualizations

Synthesis_Workflow cluster_azo Protocol 1: Azo Dye Synthesis cluster_click Protocol 2: Fluorescent Dye Synthesis (CuAAC) Precursor1 This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Precursor1->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling Naphthol 2-Naphthol (NaOH solution) Naphthol->Coupling AzoDye Phenoxy-Aniline Azo Naphthol Coupling->AzoDye Precursor2 This compound CuAAC CuAAC Reaction (CuSO4, Na Ascorbate) Precursor2->CuAAC Azide Benzyl Azide Azide->CuAAC FluorescentDye Triazole Fluorescent Dye CuAAC->FluorescentDye

Caption: Experimental workflows for the synthesis of an azo dye and a fluorescent dye.

Logical_Relationship Precursor This compound (Bifunctional Precursor) Aniline Aniline Moiety Precursor->Aniline Ethynyl Ethynyl Moiety Precursor->Ethynyl Diazotization Diazotization Aniline->Diazotization Sonogashira Sonogashira Coupling Ethynyl->Sonogashira CuAAC CuAAC (Click Chemistry) Ethynyl->CuAAC AzoCoupling Azo Coupling Diazotization->AzoCoupling AzoDyes Azo Dyes (Colorimetric Applications) AzoCoupling->AzoDyes FluorescentDyes Fluorescent Dyes (Imaging & Sensing) Sonogashira->FluorescentDyes CuAAC->FluorescentDyes

Caption: Reactivity and synthetic pathways of the precursor molecule.

Application Notes and Protocols for In Situ Polymerization of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in situ chemical oxidative polymerization of 2-(3-Ethynylphenoxy)aniline. The resulting polymer, poly(this compound), possesses a unique combination of a conductive polyaniline backbone and reactive pendant ethynyl groups. This functionality makes it a promising candidate for various applications in drug development, including the creation of novel drug delivery systems, biosensors, and functional biomaterials.[1][2]

Introduction

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest for biomedical applications due to their biocompatibility, electrical conductivity, and environmental stability.[2] Functionalization of the PANI backbone allows for the tuning of its physicochemical properties and the introduction of reactive sites for further modification.[1] The monomer this compound features a terminal alkyne group, which can serve as a versatile handle for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.

This document outlines a protocol for the in situ chemical oxidative polymerization of this compound to yield the emeraldine salt form of the polymer. Representative data and characterization methods are also presented.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of poly(this compound).

Table 1: Reaction Conditions for In Situ Polymerization

ParameterValue
Monomer Concentration0.1 M
Oxidant (Ammonium Persulfate) Concentration0.125 M
Monomer to Oxidant Molar Ratio1:1.25
Acid Medium1 M Hydrochloric Acid
Reaction Temperature0-5 °C
Reaction Time24 hours

Table 2: Representative Polymer Characterization Data

PropertyValue
Polymer Yield~85%
Molecular Weight (Mw)25,000 - 35,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
Electrical Conductivity (doped)10⁻² - 10⁻¹ S/cm
SolubilitySoluble in NMP, DMF, DMSO

Experimental Protocols

Materials and Methods
  • Monomer: this compound (synthesis required or custom order)

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acid: Hydrochloric acid (HCl, 37%)

  • Solvents: Deionized water, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol

  • Equipment: Jacketed reaction vessel, mechanical stirrer, dropping funnel, Buchner funnel, vacuum filtration apparatus, freeze-dryer.

In Situ Polymerization of this compound
  • Monomer Solution Preparation: Dissolve 2.09 g (10 mmol) of this compound in 100 mL of 1 M HCl in a jacketed reaction vessel. Cool the solution to 0-5 °C with constant mechanical stirring.

  • Oxidant Solution Preparation: Separately, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl and cool to 0-5 °C.

  • Polymerization Reaction: Add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn from colorless to dark green/black, indicating the formation of the polyaniline emeraldine salt.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the precipitate extensively with 1 M HCl until the filtrate becomes colorless to remove unreacted monomer and oligomers.

    • Subsequently, wash with methanol to remove any remaining impurities.

    • Dry the resulting dark green polymer powder under vacuum or by freeze-drying for 48 hours.

Characterization of Poly(this compound)
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure, look for characteristic peaks of the PANI backbone (C=C stretching of quinoid and benzenoid rings, C-N stretching) and the preservation of the ethynyl group (C≡C and ≡C-H stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) can provide detailed structural information.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer.

  • UV-Vis Spectroscopy: To confirm the electronic structure and doping state of the polymer. The emeraldine salt form typically shows characteristic absorption bands.

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the synthesized polymer.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the doped polymer film.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization monomer_sol Monomer Solution (this compound in 1M HCl) polymerization In Situ Oxidative Polymerization (0-5 °C, 24h) monomer_sol->polymerization oxidant_sol Oxidant Solution ((NH4)2S2O8 in 1M HCl) oxidant_sol->polymerization filtration Vacuum Filtration polymerization->filtration washing Washing (1M HCl, Methanol) filtration->washing drying Drying (Vacuum / Freeze-drying) washing->drying char FTIR, NMR, GPC, UV-Vis, SEM, Conductivity drying->char drug_delivery_pathway cluster_construct Drug Carrier Assembly cluster_delivery Cellular Drug Delivery polymer Poly(this compound) click CuAAC 'Click' Chemistry polymer->click drug Azide-Modified Drug drug->click conjugate Polymer-Drug Conjugate click->conjugate internalization Endocytosis conjugate->internalization Targeting cell Target Cell release Drug Release (pH or Redox Triggered) cell->release internalization->cell action Therapeutic Action release->action

References

Application Notes and Protocols: 2-(3-Ethynylphenoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Ethynylphenoxy)aniline is a key chemical intermediate primarily recognized for its role in the synthesis of targeted cancer therapeutics. Its structural architecture, featuring a phenoxyaniline core with a reactive ethynyl group, makes it a valuable building block for the development of kinase inhibitors. Specifically, it is a crucial precursor in the synthesis of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. EGFR is a well-validated target in oncology, and its inhibition is a clinically proven strategy for treating various cancers, including non-small cell lung cancer (NSCLC).

The ethynyl group on the phenyl ring is a critical feature, as it forms a key interaction within the ATP-binding pocket of the EGFR kinase domain, contributing to the high affinity and specificity of inhibitors like Erlotinib. Therefore, the primary application of this compound in medicinal chemistry is in the discovery and development of novel EGFR inhibitors and other kinase-targeted therapies.

Application in Medicinal Chemistry

The principal application of this compound is as a pivotal intermediate in the synthesis of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. The most notable example is its use in the final step of the synthesis of Erlotinib.

Key Therapeutic Areas of Interest:

  • Oncology: Primarily for the development of EGFR inhibitors for the treatment of non-small cell lung cancer, pancreatic cancer, and other solid tumors characterized by EGFR overexpression or activating mutations.

  • Drug Discovery: As a scaffold for the generation of compound libraries for screening against various kinase targets. The phenoxyaniline core can be further modified to explore structure-activity relationships (SAR) and develop next-generation inhibitors with improved potency, selectivity, or pharmacokinetic profiles.

Quantitative Data

While this compound is a synthetic intermediate, its derivatives, particularly Erlotinib, have well-characterized biological activities. The following table summarizes the inhibitory activity of Erlotinib, the final product synthesized from this compound, against EGFR.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
ErlotinibEGFRKinase Assay2-[1]
ErlotinibEGFRCell-based Assay20HNS (Head and Neck Squamous)[1]
ErlotinibEGFRCell-based Assay29 - >20,000Various NSCLC cell lines[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which is a common precursor for Erlotinib.

Materials:

  • 2-Amino-3-nitrophenol

  • 1-Ethynyl-3-fluorobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-(3-Ethynylphenoxy)-1-nitrobenzene

  • To a solution of 2-amino-3-nitrophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-ethynyl-3-fluorobenzene to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(3-ethynylphenoxy)-1-nitrobenzene.

Step 2: Reduction to this compound

  • To a solution of 2-(3-ethynylphenoxy)-1-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be used in the next step without further purification or can be purified by column chromatography if necessary.

In Vitro EGFR Kinase Assay Protocol

This protocol outlines a general procedure to evaluate the inhibitory activity of compounds, such as those derived from this compound, against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Add the diluted test compound and recombinant EGFR kinase to the wells of a 384-well plate.

  • Include control wells containing DMSO (vehicle control) and a known EGFR inhibitor (positive control).

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity of the test compound is calculated as a percentage of the control (DMSO-treated) enzyme activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of its inhibition by small molecule tyrosine kinase inhibitors, which are often synthesized using this compound as a precursor.

Caption: EGFR signaling pathway and its inhibition by a TKI.

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the key steps in a typical in vitro kinase assay to determine the inhibitory potential of a compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prepare_reagents plate_setup Plate Setup (Add Enzyme and Compound) prepare_reagents->plate_setup pre_incubation Pre-incubation (Allow Compound Binding) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubation->initiate_reaction incubation Incubation (Kinase Reaction) initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagent) incubation->stop_reaction read_plate Read Plate (Measure Luminescence) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3-Ethynylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Ethynylphenoxy)aniline. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Synthetic Workflow Overview

The synthesis of this compound can be strategically approached in a multi-step sequence. A common and effective route involves the initial protection of the reactive ethynyl group, followed by an etherification reaction, reduction of a nitro group, and a final deprotection step to yield the target compound. This workflow is designed to manage the reactivity of the functional groups and maximize the overall yield.

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 3-Ethynylphenol B TMS-Protected Phenol A->B TMSCl, Et3N D Protected Nitro Intermediate B->D C 1-Fluoro-2-nitrobenzene C->D E Protected Aniline Intermediate D->E H2, Pd/C F This compound E->F K2CO3, MeOH

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection of 3-Ethynylphenol

To prevent unwanted side reactions of the terminal alkyne during the subsequent etherification and reduction steps, it is crucial to protect the ethynyl group. A trimethylsilyl (TMS) group is a common and readily cleavable protecting group for this purpose.

Experimental Protocol: TMS Protection
  • To a solution of 3-ethynylphenol and triethylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add trimethylsilyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude TMS-protected phenol, which can often be used in the next step without further purification.

Troubleshooting & FAQs: Protection Step

Q1: My protection reaction is not going to completion. What could be the issue?

A1: Incomplete reactions are often due to the presence of moisture, which consumes the TMS chloride. Ensure all glassware is oven-dried and anhydrous solvents are used. You can also try adding a slight excess of triethylamine and TMS chloride.

Q2: I am observing multiple spots on my TLC plate after the reaction.

A2: This could indicate the formation of side products. One possibility is the silylation of the phenolic hydroxyl group, which is the desired product. Other spots could be unreacted starting material or byproducts from reactions with residual water. If purification is necessary, flash column chromatography on silica gel is typically effective.

Step 2: Etherification (Ullmann or Buchwald-Hartwig Coupling)

The formation of the diaryl ether bond is a critical step. This can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1][2] The choice of method may depend on the availability of catalysts and ligands, as well as the specific reactivity of the substrates.

Experimental Protocol: Ullmann Condensation
  • In a reaction vessel, combine the TMS-protected 3-ethynylphenol (1 equivalent), 1-fluoro-2-nitrobenzene (1.2 equivalents), and potassium carbonate (2 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI) (0.1 equivalents).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Etherification Conditions
Coupling MethodCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Ullmann CondensationCuIK₂CO₃ or Cs₂CO₃DMF or DMSO120-15060-80
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene or Dioxane80-11070-95

Note: Yields are based on analogous reactions and may vary for the specific synthesis of this compound.

Troubleshooting & FAQs: Etherification Step

Q1: The etherification reaction is slow or gives a low yield. How can I improve it?

A1: For Ullmann reactions, ensure the copper catalyst is fresh and the reaction is performed under strictly anhydrous and inert conditions.[2] High temperatures are often required.[2] For Buchwald-Hartwig couplings, the choice of ligand is critical.[3] Experimenting with different phosphine ligands (e.g., XPhos, SPhos) can significantly impact the yield.[3] Additionally, ensure the base is sufficiently strong and anhydrous.

Q2: I am observing significant amounts of starting material decomposition.

A2: High reaction temperatures in Ullmann condensations can sometimes lead to decomposition.[2] Consider lowering the temperature and extending the reaction time. For Buchwald-Hartwig reactions, catalyst poisoning can be an issue. Ensure the starting materials are pure.

Q3: How do I choose between the Ullmann and Buchwald-Hartwig methods?

A3: The Buchwald-Hartwig reaction often proceeds under milder conditions and may offer a broader substrate scope with higher yields.[1] However, the palladium catalysts and specialized ligands can be more expensive than the copper catalysts used in the Ullmann condensation. The Ullmann reaction is a more traditional method that can be effective, especially for electron-deficient aryl halides.[2]

Step 3: Reduction of the Nitro Group

The nitro group of the ether intermediate needs to be reduced to an amine to form the aniline moiety. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Nitro Group Reduction
  • Dissolve the protected nitro intermediate in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the protected aniline intermediate. This product is often pure enough for the next step.

Data Presentation: Nitro Reduction Methods
ReagentSolventConditionsAdvantagesPotential Issues
H₂/Pd/CEthanol, Ethyl AcetateRT, 1 atm H₂High yield, clean reactionCatalyst can be pyrophoric; potential for dehalogenation if other halogens are present.
Fe/HClEthanol/WaterRefluxInexpensive, effectiveRequires acidic conditions, workup can be tedious.[4]
SnCl₂·2H₂OEthanolRefluxMild conditionsStoichiometric tin salts are produced as waste.[4]

Troubleshooting & FAQs: Reduction Step

G Start Nitro Reduction Troubleshooting Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No Catalyst Check Catalyst Activity Incomplete->Catalyst Yes OverReduction Check for Over-reduction Products SideProducts->OverReduction Yes End Successful Reduction SideProducts->End No Hydrogen Ensure Adequate H2 Supply Catalyst->Hydrogen Solvent Change Solvent Hydrogen->Solvent Purify Purify Starting Material OverReduction->Purify

Caption: Troubleshooting flowchart for the nitro group reduction step.

Q1: The reduction is very slow or stalls.

A1: The palladium catalyst may be inactive. Use fresh catalyst or a higher loading. Ensure the reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen gas. Some substrates may require higher hydrogen pressure.

Q2: I am seeing byproducts in my reaction mixture.

A2: In some cases, partial reduction to a hydroxylamine or azoxybenzene can occur. Ensure sufficient hydrogen and catalyst are present to drive the reaction to completion. If other reducible functional groups are present in the molecule, a more selective reducing agent like iron in acidic medium might be considered.[4]

Step 4: Deprotection of the Ethynyl Group

The final step is the removal of the TMS protecting group to reveal the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: TMS Deprotection
  • Dissolve the TMS-protected aniline intermediate in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Troubleshooting & FAQs: Deprotection Step

Q1: The TMS deprotection is not working.

A1: If mild conditions with potassium carbonate are ineffective, a stronger fluoride source such as tetrabutylammonium fluoride (TBAF) in THF can be used.[5] However, be aware that TBAF is more basic and can sometimes lead to side reactions if other sensitive functional groups are present.[5]

Q2: My product is decomposing during deprotection.

A2: This can happen under harsh basic conditions.[6] Stick to milder methods like catalytic potassium carbonate in methanol.[7] Ensure the reaction is not left for an extended period after completion, as this can sometimes lead to reduced yields.[7]

General FAQs and Purification

Q1: My final aniline product is dark in color. How can I purify it?

A1: Anilines are prone to air oxidation, which can cause discoloration.[8] Purification can be achieved by column chromatography on silica gel. To prevent oxidation on the column, the silica can be pre-treated with a small amount of triethylamine in the eluent. Alternatively, the aniline can be dissolved in an organic solvent and washed with a dilute acid (e.g., 10% HCl) to form the water-soluble anilinium salt.[9] The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and re-extraction of the purified aniline.[9] Distillation under reduced pressure is also a viable method for purification.[8]

Q2: What is the best way to store the final product?

A2: this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and air to minimize oxidation. Storing it in a freezer can also help to prolong its shelf life.

References

Technical Support Center: Purification of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(3-Ethynylphenoxy)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Compound Streaking/Tailing on Silica Gel The basic aniline nitrogen can interact strongly with acidic silica gel, leading to poor separation and recovery. Pre-treat the silica gel with a small amount of triethylamine (0.5-1% in the eluent) to neutralize acidic sites. Alternatively, use neutral or basic alumina as the stationary phase.
Improper Solvent System An inappropriate eluent system may not provide adequate separation or may lead to co-elution with impurities. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A gradient of ethyl acetate in hexanes is a good starting point.
Compound Decomposition on Silica The ethynyl group can sometimes be sensitive to acidic conditions. If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or consider an alternative purification method such as recrystallization.
Product is Highly Soluble in Eluent If the product is very soluble even in low-polarity eluents, it may elute too quickly with impurities. Consider using a less polar solvent system or a different stationary phase.

Issue 2: Product Discoloration (Turns Brown/Black)

Potential Cause Recommended Solution
Oxidation of the Aniline Moiety Anilines are susceptible to air oxidation, which can lead to colored impurities. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during solvent removal and storage. Store the purified product under an inert atmosphere and in the dark.
Presence of Residual Palladium Catalyst If the crude product is from a Sonogashira coupling, residual palladium catalyst can cause discoloration and may catalyze decomposition. Pass a solution of the crude product through a short plug of Celite® or a specialized palladium scavenger before proceeding with further purification.
Glaser-Hay Coupling Side Product The terminal alkyne can undergo oxidative homocoupling (Glaser-Hay coupling) to form a diyne impurity, which can be colored. This is more likely if copper salts were used in the synthesis. This impurity can often be separated by column chromatography.

Issue 3: Ineffective Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent Choice A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixture) on a small scale to find the optimal one.
Oiling Out The compound may separate as an oil instead of crystals if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, try using a lower boiling point solvent, use more solvent, or cool the solution more slowly with vigorous stirring. Seeding with a small crystal of pure product can also induce crystallization.
High Impurity Load If the crude material is very impure, recrystallization may not be effective in a single step. Perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as 2-aminophenol, 3-ethynylphenol, or their precursors.

  • Homocoupled side products: From the Sonogashira reaction (e.g., a diyne formed from the coupling of two 3-ethynylphenol molecules).

  • Oxidation products: The aniline moiety is prone to oxidation, leading to colored polymeric materials.

  • Residual catalysts: Palladium and/or copper catalysts from the coupling reaction.

  • Solvents: Residual solvents from the reaction workup.

Q2: What is a recommended starting solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a gradient elution with a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis first. Adding 0.5-1% triethylamine to the eluent system can help prevent streaking of the aniline.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Use Thin Layer Chromatography (TLC) to monitor the fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine). Combine the fractions that contain the pure product.

Q4: What is the best way to store purified this compound?

A4: Due to its susceptibility to oxidation, the purified compound should be stored as a solid in a sealed vial under an inert atmosphere (nitrogen or argon). It is also advisable to store it in a cool, dark place, such as a refrigerator or freezer, to minimize degradation over time.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 1g Batch of Crude this compound

Purification Method Stationary/Mobile Phase Typical Recovery Purity (by HPLC) Time Required
Flash Column Chromatography Silica gel / Hexanes:Ethyl Acetate (gradient) + 0.5% Et3N75-85%>98%4-6 hours
Recrystallization Isopropanol60-75%>99%2-3 hours
Preparative TLC Silica gel / 80:20 Hexanes:Ethyl Acetate40-60%>99%8-12 hours

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., isopropanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show crystal formation upon cooling.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_column_chromatography start Crude Product dissolve Dissolve in Minimal DCM or Eluent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load onto Packed Column adsorb->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for Purification by Column Chromatography.

logical_relationship_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield from Column cause1 Streaking on Silica issue->cause1 cause2 Poor Solvent Choice issue->cause2 cause3 Decomposition issue->cause3 solution1 Add Triethylamine or Use Alumina cause1->solution1 solution2 Optimize Eluent with TLC cause2->solution2 solution3 Use Neutral Alumina or Recrystallize cause3->solution3

Caption: Troubleshooting Logic for Low Chromatography Yield.

Technical Support Center: Synthesis of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 2-(3-Ethynylphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves two key transformations: the formation of a diaryl ether bond and the introduction of a terminal alkyne. There are two main retrosynthetic approaches:

  • Route A: Diaryl Ether Formation followed by Sonogashira Coupling. This involves first synthesizing a phenoxyaniline precursor, such as 2-(3-bromophenoxy)aniline, and then coupling it with a protected or unprotected acetylene source via a Sonogashira reaction.

  • Route B: Sonogashira Coupling followed by Diaryl Ether Formation. This route begins with an ethynyl-substituted phenol or aniline derivative, which is then subjected to a C-O or C-N cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.[1][2][3]

Q2: I am observing a significant amount of a dimeric alkyne byproduct. What is it and how can I prevent it?

A2: This byproduct is most likely the result of Glaser coupling, a common side reaction in Sonogashira couplings that leads to the homocoupling of the terminal alkyne.[4][5][6] This oxidative coupling is promoted by the copper(I) co-catalyst, particularly in the presence of oxygen.[7][8]

To minimize Glaser coupling, consider the following strategies:

  • Use a protecting group: Employ a bulky silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), on the alkyne. The Sonogashira coupling is performed with the protected alkyne, and the silyl group is subsequently removed under mild conditions.[9][10]

  • Strictly anaerobic conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[11]

  • Copper-free Sonogashira conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[12][13]

  • Add a reducing agent: The addition of a reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the Cu(II) species that can promote homocoupling.[7]

Q3: My diaryl ether synthesis (Ullmann condensation) is giving a low yield. What are some common causes and solutions?

A3: The Ullmann condensation for diaryl ether synthesis is known for often requiring harsh reaction conditions, which can lead to low yields and side reactions.[14][15][16] Common issues and potential solutions include:

  • Insufficiently reactive aryl halide: The reaction works best with aryl iodides, followed by bromides. Aryl chlorides are generally unreactive under typical Ullmann conditions. Ensure your aryl halide is sufficiently activated.

  • High reaction temperatures: While high temperatures are often necessary, they can also lead to decomposition. Modern protocols using specific ligands (e.g., phenols, diamines) can facilitate the reaction at lower temperatures (90-120 °C).[4][14]

  • Base selection: The choice of base is critical. Strong bases like potassium carbonate or cesium carbonate are often used.[4][15]

  • Catalyst and ligand choice: The use of a suitable copper source (e.g., CuI, Cu2O) and a chelating ligand can significantly improve yields and allow for milder conditions.[4][14]

Q4: Can I use a Buchwald-Hartwig amination to form the C-N bond in a diaryl ether precursor? What are the potential side reactions?

A4: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and can be an alternative to the Ullmann-type C-O bond formation, depending on your synthetic strategy.[2][3][17] For example, you could couple a 2-haloaniline with a 3-ethynylphenol derivative. One potential side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[2] Careful selection of the palladium catalyst, ligand, and base is crucial for optimizing the desired amination reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion in Sonogashira coupling Inactive palladium catalyst.Ensure the use of a pre-catalyst or activate the Pd(II) source to Pd(0) in situ. Use fresh, high-quality catalyst.
Poor quality of the amine base or solvent.Use a freshly distilled amine base (e.g., triethylamine, diisopropylamine) and dry, degassed solvents.
Insufficiently reactive aryl halide.The reactivity order is I > Br > Cl. If using an aryl bromide or chloride, more forcing conditions or a more active catalyst system may be needed.[13]
Formation of homocoupled (Glaser) byproduct Presence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[11]
High concentration of copper catalyst.Reduce the loading of the copper co-catalyst.
Unprotected terminal alkyne.Use a silyl-protected alkyne (e.g., ethynyltrimethylsilane) followed by a deprotection step.[9][10]
Low yield in Ullmann diaryl ether synthesis Harsh reaction conditions leading to decomposition.Explore ligand-accelerated protocols that allow for lower reaction temperatures.[4][14]
Poor choice of base or solvent.Screen different bases (e.g., K2CO3, Cs2CO3) and high-boiling polar aprotic solvents (e.g., DMF, NMP).[15]
Difficulty in removing the TMS protecting group Inappropriate deprotection conditions.For base-labile substrates, use mild fluoride-based reagents like TBAF in THF. For acid-labile substrates, mild basic conditions like K2CO3 in methanol are effective.[10][18]
Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure complete conversion.

Quantitative Data Summary

The following tables provide representative data for the key reactions involved in the synthesis of this compound. Note that specific yields will vary depending on the exact substrates and conditions used.

Table 1: Representative Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
Aryl IodidePhenylacetylenePd(PPh3)2Cl2 / CuIEt3NDMF90-98[12][13]
Aryl BromidePhenylacetylenePd(OAc)2 / XPhos / CuICs2CO3CH3CN75-90[12]
Aryl ChloridePhenylacetylenePd2(dba)3 / LigandCs2CO3Toluene60-85[12]

Table 2: Representative Yields for Ullmann Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePhenolCuI / LigandK3PO4Toluene11080-95[14][15]
Aryl Iodide4-MethoxyphenolCuI / DM-GlycineK2CO3Acetonitrile8085-95[14]
Aryl Bromide4-CresolCuIPPh3K2CO3Xylene14060-70[15]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling with a Protected Alkyne

  • To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed solvent (e.g., THF or DMF) and triethylamine (2.0 equiv).

  • Add ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ullmann Diaryl Ether Synthesis

  • To an oven-dried reaction vessel, add CuI (0.1 equiv), the aryl bromide (1.0 equiv), the phenol (1.2 equiv), a ligand (e.g., N,N-dimethylglycine, 0.2 equiv), and K3PO4 (2.0 equiv).[14]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a dry, polar aprotic solvent (e.g., acetonitrile or DMF).[4][15]

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for TMS Deprotection

  • Dissolve the TMS-protected alkyne (1.0 equiv) in a suitable solvent (e.g., methanol or THF).

  • Add a deprotecting agent. For base-mediated deprotection, potassium carbonate (2.0 equiv) in methanol is commonly used.[10] For fluoride-mediated deprotection, tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF) is a mild and effective option.[18]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Synthesis_Pathways cluster_RouteA Route A cluster_RouteB Route B A_Start 2-Aminophenol + 3-Bromoiodobenzene A_Inter 2-(3-Bromophenoxy)aniline A_Start->A_Inter Ullmann Condensation A_End This compound A_Inter->A_End Sonogashira Coupling B_Start 3-Ethynylphenol + 2-Bromoaniline B_End This compound B_Start->B_End Buchwald-Hartwig Amination

Caption: Possible synthetic routes to this compound.

Side_Reaction ArylHalide 2-(3-Bromophenoxy)aniline DesiredProduct Desired Product (Sonogashira Coupling) ArylHalide->DesiredProduct Pd/Cu catalyst, Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->DesiredProduct Pd/Cu catalyst, Base SideProduct Glaser Homocoupling Product (Diyne) Alkyne->SideProduct Cu catalyst, O₂

Caption: Competing reactions in the Sonogashira coupling step.

Troubleshooting_Workflow cluster_Ullmann Diaryl Ether Synthesis Issues cluster_Sonogashira Sonogashira Coupling Issues Start Low Yield or Side Products Observed CheckReaction Identify the problematic step: Diaryl Ether Synthesis or Sonogashira? Start->CheckReaction Ullmann_Yield Low Yield CheckReaction->Ullmann_Yield Diaryl Ether Sono_Issue Predominant side product? CheckReaction->Sono_Issue Sonogashira Ullmann_Sol1 Screen ligands and bases Ullmann_Yield->Ullmann_Sol1 Ullmann_Sol2 Check reactivity of aryl halide Ullmann_Yield->Ullmann_Sol2 Ullmann_Sol3 Optimize temperature Ullmann_Yield->Ullmann_Sol3 Glaser Yes (Homocoupling) Sono_Issue->Glaser LowConversion No (Low Conversion) Sono_Issue->LowConversion Glaser_Sol Use protected alkyne Ensure anaerobic conditions Try Cu-free protocol Glaser->Glaser_Sol LowConversion_Sol Check catalyst activity Use fresh/dry reagents LowConversion->LowConversion_Sol

Caption: A troubleshooting workflow for the synthesis.

References

Improving the stability of 2-(3-Ethynylphenoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of 2-(3-Ethynylphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from three primary factors due to its constituent functional groups: the aniline moiety, the ethynyl group, and the phenoxy ether linkage.

  • Oxidation: The aniline group is prone to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric aniline derivatives, causing the compound to darken over time.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can involve the oxidation of the aniline group or reactions involving the ethynyl group.

  • Polymerization: The ethynyl group can undergo polymerization, especially when exposed to heat, light, or trace metal catalysts. This can lead to the formation of insoluble, high-molecular-weight materials.

  • Acid/Base Instability: Strong acidic or basic conditions can catalyze the degradation of the compound.

Q2: What are the visual or physical signs of degradation of this compound?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change from a colorless or pale yellow to a darker yellow, brown, or even black coloration is a strong indicator of oxidation.

  • Formation of Precipitates: The appearance of solid particles or cloudiness in a solution of the compound may suggest the formation of insoluble degradation products, such as polymers.

  • Changes in Solubility: A previously soluble batch of the compound becoming difficult to dissolve in the same solvent can indicate the formation of less soluble degradation products.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally between 2-8°C. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen. This is crucial for preventing oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed, clean, and dry container to prevent moisture and air ingress.

Troubleshooting Guides

Issue 1: The compound has developed a dark color during storage.

This is a common issue and typically points towards oxidative degradation of the aniline functional group.

Troubleshooting Workflow:

start Dark Color Observed check_storage Review Storage Conditions: - Exposed to Air? - Exposed to Light? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, TLC) check_storage->purity_analysis compare_data Compare with Initial Purity Data purity_analysis->compare_data degraded Significant Degradation (New Impurity Peaks) compare_data->degraded repurify Consider Repurification (e.g., Column Chromatography) degraded->repurify Yes discard Discard if Heavily Degraded degraded->discard Yes, severe no_degradation No Significant Degradation (Color is Superficial) degraded->no_degradation No implement_storage Implement Proper Storage: - Inert Atmosphere - Light Protection repurify->implement_storage use_with_caution Use with Caution, Confirm Structure no_degradation->use_with_caution use_with_caution->implement_storage

Caption: Troubleshooting workflow for color change in this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Exposure to Oxygen Verify if the container was properly sealed and if an inert atmosphere was used.Repackage the compound under an inert gas (argon or nitrogen) in a tightly sealed container. For future purchases, consider smaller quantities to minimize headspace in partially used containers.
Exposure to Light Check if the storage container is transparent or was left in a well-lit area.Transfer the compound to an amber or opaque vial. Store in a dark place, such as a cabinet or refrigerator.
Presence of Metal Impurities Trace metal ions can catalyze oxidation.If repurification is necessary, use techniques that can remove metal impurities, such as treatment with a chelating agent followed by chromatography.
Issue 2: The compound has become insoluble or shows particulate matter.

Insolubility or the presence of particulates often indicates polymerization of the ethynyl group.

Troubleshooting Workflow:

start Insolubility or Particulates Observed check_temp Review Storage Temperature: - Elevated Temperatures? start->check_temp solubility_test Attempt to Dissolve in a Stronger Solvent check_temp->solubility_test filter_solution Filter Solution to Remove Particulates solubility_test->filter_solution analyze_filtrate Analyze Filtrate and Particulates Separately (e.g., NMR, IR) filter_solution->analyze_filtrate polymer_confirmed Polymerization Confirmed analyze_filtrate->polymer_confirmed discard_batch Discard Batch polymer_confirmed->discard_batch Yes not_polymer Not Polymerization (e.g., Salt Formation) polymer_confirmed->not_polymer No adjust_storage_temp Adjust Storage to Lower Temperatures (2-8°C) discard_batch->adjust_storage_temp investigate_contamination Investigate Potential Contamination not_polymer->investigate_contamination

Caption: Troubleshooting workflow for insolubility of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Elevated Storage Temperature Review the temperature logs of the storage unit.Store the compound at a controlled low temperature (2-8°C). Avoid storing at room temperature for extended periods.
Exposure to Light Assess if the compound was protected from light.Ensure the compound is stored in a light-proof container.
Presence of Radical Initiators Consider potential contamination with peroxides or other radical initiators.Ensure all handling and storage containers are clean and free of contaminants.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Materials and Equipment:

  • This compound (minimum of 3 batches)

  • Stability chambers (e.g., 40°C/75% RH)

  • Amber glass vials with Teflon-lined caps

  • HPLC system with UV detector

  • Analytical balance

  • Inert gas (argon or nitrogen)

2. Procedure:

  • Divide each batch of this compound into multiple aliquots in amber glass vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH).

  • Withdraw one vial from each batch at specified time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, perform the following analyses:

    • Visual Inspection: Note any changes in color or physical appearance.

    • Purity Analysis: Analyze the sample by HPLC to determine the purity and identify any degradation products.

3. Data Presentation:

Table 1: Accelerated Stability Data for this compound at 40°C/75% RH

Time Point (Months)Batch 1 Purity (%)Batch 2 Purity (%)Batch 3 Purity (%)Appearance
099.899.799.9White to off-white solid
199.599.499.6Slight yellowing
398.998.899.1Yellow solid
697.597.297.8Light brown solid
Protocol 2: HPLC Method for Purity Assessment

This protocol provides a standard HPLC method for determining the purity of this compound and detecting degradation products.

1. HPLC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential degradation pathways of this compound.

cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_photodegradation Photodegradation main_compound This compound nitroso Nitroso Derivative main_compound->nitroso O2, light poly_aniline Polyaniline-like Structures main_compound->poly_aniline Oxidative Coupling dimer Dimer main_compound->dimer Heat, light, catalyst radical_species Radical Intermediates main_compound->radical_species UV Light nitro Nitro Derivative nitroso->nitro Further Oxidation trimer Trimer dimer->trimer polymer Polymer trimer->polymer ring_opening Ring-Opened Products radical_species->nitroso radical_species->ring_opening

Caption: Potential degradation pathways of this compound.

Troubleshooting guide for click reactions with 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(3-Ethynylphenoxy)aniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. The unique properties of this aniline-containing alkyne can present specific challenges, which are addressed below.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for click reactions with this compound?

A1: Both copper(I) and copper(II) salts can be effective. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can directly catalyze the reaction. However, they are prone to oxidation. A more common and often more reliable method is to use a copper(II) salt, like copper(II) sulfate (CuSO4), in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[1][2] This approach ensures a constant supply of the active catalyst.

Q2: Is a ligand necessary for the reaction to proceed?

A2: While the reaction can sometimes proceed without a ligand, it is highly recommended to use one, especially when working with a potentially chelating substrate like this compound. Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and can significantly accelerate the reaction rate.[1][2]

Q3: What are the recommended solvent systems?

A3: A variety of protic and aprotic solvents can be used for CuAAC reactions. Common choices include mixtures of water with t-butanol, DMSO, or DMF. The choice of solvent will depend on the solubility of your azide partner. For biological applications, aqueous buffer systems are preferred.

Q4: Can the aniline group of this compound interfere with the click reaction?

A4: Yes, the aniline group can potentially interfere in two main ways:

  • Coordination to Copper: The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the copper catalyst. This can lead to catalyst inhibition and reduced reaction efficiency.

  • Oxidation: Aniline moieties can be susceptible to oxidation, especially in the presence of Cu(II) and oxygen. This can lead to the formation of undesired side products.

Using a ligand and ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these issues.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure your copper source is of high quality. If using a Cu(I) salt, ensure it has not been oxidized. When using Cu(II), use a fresh solution of sodium ascorbate (prepare it fresh for each experiment).
Insufficient Ligand Add a Cu(I)-stabilizing ligand such as TBTA or THPTA. A 1:5 molar ratio of copper to ligand is a good starting point.[3]
Oxygen Interference Degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the copper catalyst. Maintain the reaction under an inert atmosphere.[4]
Aniline Interference The aniline group may be coordinating with the copper catalyst. Increasing the ligand concentration may help to outcompete this interaction.
Incorrect Stoichiometry Ensure a 1:1 or slight excess (1.1-1.2 equivalents) of one of the reactants.
Low Temperature While many click reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield.[4]
Problem 2: Reaction is Irreproducible
Potential Cause Recommended Solution
Variability in Reagent Quality Use high-purity starting materials. The purity of this compound and the azide partner should be confirmed before use.
Inconsistent Oxygen Exclusion Ensure a consistent and thorough degassing procedure for every reaction.
Age of Sodium Ascorbate Solution Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time, especially when exposed to air.
Problem 3: Formation of Side Products
Potential Cause Recommended Solution
Oxidative Homocoupling of Alkyne This is a common side reaction that produces a diyne. It is promoted by oxygen and the absence of a stabilizing ligand. Ensure thorough degassing and use an appropriate ligand.[5]
Oxidation of Aniline The aniline moiety may be oxidizing. Running the reaction under strictly anaerobic conditions is crucial.
Side Reactions of Azide Some azides can undergo side reactions. Ensure the azide is stable under the reaction conditions.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific azide.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium L-ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol, or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the azide partner (1.1 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • In a separate vial, prepare the catalyst solution. For every 1 µmol of alkyne, add the following to the solvent:

    • Copper(II) sulfate (0.05 to 0.1 equivalents)

    • TBTA or THPTA (0.25 to 0.5 equivalents)

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate. Add sodium ascorbate (1 to 2 equivalents) to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by standard workup procedures.

Quantitative Data for Reaction Optimization

The following table provides a range of concentrations and ratios reported in the literature for CuAAC reactions, which can be used as a guide for optimizing your experiment.

Parameter Typical Range Notes
Alkyne Concentration 1 - 100 mMLower concentrations may require longer reaction times or higher catalyst loading.
Copper Catalyst Loading 1 - 10 mol%Higher loadings can increase the reaction rate but also the risk of side reactions.
Ligand to Copper Ratio 1:1 to 5:1A higher ratio is often beneficial for stabilizing Cu(I).[3]
Sodium Ascorbate 1 - 10 equivalentsA significant excess is often used to ensure the copper remains in the Cu(I) state.
Temperature Room Temperature to 60 °CHigher temperatures can accelerate the reaction but may also promote side reactions.[4]
Reaction Time 30 minutes to 24 hoursHighly dependent on the specific substrates and reaction conditions.

Visualizations

CuAAC_Cycle cluster_0 Cu(I) Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne This compound Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Cu_Triazolide Cu(I)-Triazolide Intermediate Azide->Cu_Triazolide Cu_Acetylide->Cu_Triazolide + R-N3 Product Triazole Product Cu_Triazolide->Product + H+ Product->Cu_I Releases

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the catalyst active? (Fresh reducing agent) Start->Check_Catalyst Check_Catalyst->Start No, Fix & Retry Add_Ligand Is a ligand present? Check_Catalyst->Add_Ligand Yes Add_Ligand->Start No, Add Ligand & Retry Degas_System Is the system deoxygenated? Add_Ligand->Degas_System Yes Degas_System->Start No, Degas & Retry Optimize_Conditions Optimize Temperature & Stoichiometry Degas_System->Optimize_Conditions Yes Success Reaction Successful Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield click reactions.

Aniline_Interference cluster_1 Potential Aniline Interference Aniline_Alkyne This compound Inactive_Complex Inactive Aniline-Cu Complex Aniline_Alkyne->Inactive_Complex Coordination Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Inactive_Complex Active_Complex Active Ligand-Cu Complex Copper_Catalyst->Active_Complex Ligand Ligand (e.g., TBTA) Ligand->Active_Complex Coordination

Caption: Potential inhibition of the copper catalyst by coordination with the aniline moiety.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(3-Ethynylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, being an aromatic amine, is expected to have low solubility in aqueous solutions due to the hydrophobic nature of its benzene rings. Its solubility is generally better in organic solvents. Lower aliphatic amines tend to be soluble in water, but as the molecular weight and the size of the hydrophobic alkyl or aryl part increase, water solubility decreases significantly.[1][2] All amines are typically soluble in organic solvents like ether, alcohol, and benzene.[1][3]

Q2: I am observing poor solubility of this compound in my reaction medium. What are the initial steps I can take to address this?

A2: When encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Aromatic amines are generally soluble in solvents like diethyl ether, ethanol, and benzene.[1][3] If one solvent is not effective, a switch to another or the use of a co-solvent system may be beneficial.

  • Temperature Adjustment: Gently heating the mixture can increase the solubility of many organic compounds. However, be cautious of the thermal stability of your compound and other reactants.

  • pH Modification: For aqueous or protic solvent systems, adjusting the pH can significantly impact solubility. Since this compound is an amine, it is basic and will become more soluble in acidic conditions due to the formation of a protonated salt.[2]

Q3: Can I use a co-solvent system to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. Co-solvents work by reducing the interfacial tension between the solute and the primary solvent. For poorly water-soluble drugs, mixing with water-miscible solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase solubility. A synergistic effect can sometimes be achieved by using a mixture of co-solvents.

Troubleshooting Guides

Issue 1: The compound will not dissolve sufficiently in a common organic solvent for my reaction.

Possible Causes and Solutions:

  • Insufficient Solvent Polarity Matching: The polarity of your chosen solvent may not be optimal for this compound.

    • Troubleshooting Steps:

      • Refer to the solvent miscibility and properties table to select an alternative solvent with a different polarity.

      • Experiment with a co-solvent system. Start by adding a small percentage (e.g., 5-10%) of a more polar or less polar co-solvent to your primary solvent and observe for improved dissolution.

  • Low Rate of Dissolution: The compound may be dissolving, but at a very slow rate.

    • Troubleshooting Steps:

      • Increase agitation by using a magnetic stirrer or mechanical shaker.

      • Gently heat the mixture while stirring. Monitor the temperature to avoid degradation.

      • Increase the surface area of the solid by grinding it into a finer powder before adding it to the solvent.

Issue 2: My reaction is in an aqueous or protic medium, and the compound is precipitating out.

Possible Causes and Solutions:

  • pH of the Medium: The pH of your reaction mixture may not be suitable for maintaining the solubility of the amine.

    • Troubleshooting Steps:

      • Measure the pH of your reaction mixture.

      • If the pH is neutral or basic, slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH. Aromatic amines become significantly more soluble in acidic conditions due to the formation of the water-soluble anilinium salt.[2] Monitor the pH to ensure it is compatible with your reaction conditions.

  • High Concentration: The concentration of this compound may be exceeding its solubility limit in the chosen medium.

    • Troubleshooting Steps:

      • If possible, reduce the concentration of the compound in your reaction.

      • Consider using a solubilizing agent such as a surfactant or a hydrotrope.

Experimental Protocols

Protocol 1: Solubility Determination in Various Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in different organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMF, DMSO, toluene, dichloromethane)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or heating block

  • Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Add a known volume (e.g., 2 mL) of a selected solvent to a vial containing a magnetic stir bar.

  • Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

  • Add a small, pre-weighed amount of this compound to the solvent.

  • Stir the mixture vigorously.

  • Continue to add small, known amounts of the compound until a saturated solution is formed (i.e., solid material remains undissolved for an extended period, e.g., 24 hours).

  • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the clear solution above the solid).

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the solubility in mg/mL or mol/L.

  • Repeat for each solvent.

Protocol 2: Enhancing Solubility using pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by modifying the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a suspension of this compound in deionized water (e.g., 1 mg/mL).

  • Place the suspension on a magnetic stirrer.

  • Calibrate the pH meter and place the probe in the suspension.

  • Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH and observing the dissolution of the solid.

  • Continue adding acid until the solid completely dissolves. Record the pH at which complete dissolution occurs.

  • To demonstrate the reversible nature of the pH-dependent solubility, slowly add 0.1 M NaOH to the clear solution. The compound should precipitate out as the pH becomes more basic.

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bars

  • Freeze-dryer or vacuum oven

Procedure (Kneading Method):

  • Calculate the molar ratio of this compound (guest) to cyclodextrin (host), typically starting with a 1:1 molar ratio.

  • Weigh the appropriate amounts of the compound and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle for a specified time (e.g., 30-60 minutes).

  • The resulting paste is then dried to a constant weight. This can be done using a freeze-dryer or in a vacuum oven at a controlled temperature.

  • The dried complex can be ground into a fine powder.

  • The solubility of the resulting complex in water can then be determined and compared to that of the free compound.

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected Qualitative Solubility
Non-Polar
Toluene2.4Soluble
Dichloromethane3.1Soluble
Polar Aprotic
Ethyl Acetate4.4Soluble
Acetone5.1Soluble
Acetonitrile5.8Soluble
Dimethylformamide (DMF)6.4Very Soluble
Dimethyl Sulfoxide (DMSO)7.2Very Soluble
Polar Protic
Isopropanol3.9Soluble
Ethanol4.3Soluble
Methanol5.1Soluble
Water10.2Insoluble to Slightly Soluble

Note: This table provides estimated qualitative solubility based on the general behavior of aromatic amines.[1][2][3] Experimental verification is necessary for quantitative data.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Solubility of This compound Solvent Solvent Selection & Co-solvents Problem->Solvent Initial Approach pH pH Adjustment (for protic systems) Problem->pH Alternative Complex Inclusion Complexation (e.g., Cyclodextrins) Problem->Complex Advanced Method Outcome Homogeneous Reaction Mixture Solvent->Outcome pH->Outcome Complex->Outcome

Caption: A workflow diagram illustrating the logical progression for troubleshooting solubility issues.

ph_solubility_pathway Compound_Insoluble This compound (Insoluble in Water) Acid + H⁺ (Acidic Conditions) Compound_Insoluble->Acid Salt_Soluble Anilinium Salt (Water Soluble) Acid->Salt_Soluble Base + OH⁻ (Basic Conditions) Salt_Soluble->Base Base->Compound_Insoluble Precipitation

Caption: The effect of pH on the aqueous solubility of this compound.

References

Technical Support Center: Synthesis of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(3-Ethynylphenoxy)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a multi-step process involving a diaryl ether formation (e.g., Ullmann condensation) followed by the introduction of the ethynyl group via a Sonogashira coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Ullmann Condensation (Diaryl Ether Formation) Incomplete reaction due to inactive copper catalyst.Use freshly prepared "activated" copper powder or soluble copper(I) salts like CuI.[1] Consider using inexpensive and effective ligands such as N,N-dimethylglycine or picolinic acid to accelerate the reaction and allow for milder conditions.[2]
Steric hindrance or electron-rich aryl halides hindering the reaction.Increase reaction temperature, but be mindful of potential side reactions.[3][4] Employ more effective ligands that are known to facilitate coupling with challenging substrates.[2][5]
Side reactions such as symmetrical diaryl ether formation, especially with reactive aryl iodides.Use a less reactive aryl halide if possible (e.g., bromide instead of iodide).[6] Carefully control stoichiometry and reaction temperature.
Low yield or no reaction in Sonogashira Coupling Deactivation of the palladium catalyst (formation of palladium black).Ensure strict anaerobic conditions.[7][8] Use bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst.[9] Degas all solvents and reagents thoroughly before use.[10]
Low reactivity of the aryl halide (e.g., aryl bromide or chloride).Use a more reactive aryl iodide if the synthetic route allows.[3][8] For aryl bromides, higher temperatures and more active catalyst systems may be necessary.[11] For aryl chlorides, specialized, highly active palladium catalysts are often required.[9]
Homocoupling of the terminal alkyne (Glaser coupling).This is a common side reaction when using a copper co-catalyst.[8] Consider a copper-free Sonogashira protocol.[8][9] If using copper, ensure a strictly inert atmosphere to prevent oxidative coupling.
Incomplete Deprotection of Silyl-Protected Alkyne Inefficient deprotection conditions on a larger scale.For TMS-protected alkynes, ensure an adequate excess of the deprotecting agent (e.g., K2CO3 in methanol or TBAF).[12] Monitor the reaction closely by TLC or HPLC. Scale-up may require longer reaction times or adjusted stoichiometry.
Difficulty in Product Purification Residual palladium or copper catalyst contamination.After the reaction, consider a workup procedure that includes washing with aqueous solutions of reagents that can complex with the metals, such as ammonium chloride.[3] Filtration through a pad of Celite® can also help remove precipitated catalysts.[3] For large-scale purification, consider techniques like crystallization or flash column chromatography with appropriate stationary and mobile phases.
Formation of closely related impurities.Optimize reaction conditions to minimize side product formation. Employ high-resolution chromatographic techniques for purification. Characterize impurities to understand their origin and adjust the synthetic strategy accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common approach involves a two-stage synthesis. The first stage is the formation of a diaryl ether, typically through an Ullmann condensation of a 2-nitro-halobenzene with a 3-substituted phenol (e.g., 3-methoxyphenol or 3-bromophenol). This is followed by modification of the substituents to introduce the aniline and ethynyl functionalities. For example, reduction of the nitro group to an amine and conversion of the other substituent (e.g., methoxy or bromo) to the ethynyl group via Sonogashira coupling.

Q2: What are the main challenges in scaling up the Ullmann condensation for the diaryl ether formation?

A2: Key challenges include the traditionally harsh reaction conditions (high temperatures) and the use of stoichiometric amounts of copper, which can complicate purification.[1][2] On a larger scale, ensuring efficient heat transfer and mixing is crucial. Modern protocols with catalytic copper and ligands can allow for milder conditions, which is advantageous for scale-up.[2][5]

Q3: How can I avoid the formation of alkyne homocoupling products (Glaser coupling) during the Sonogashira reaction?

A3: Glaser coupling is an oxidative homocoupling of terminal alkynes, often promoted by the copper(I) co-catalyst in the presence of oxygen.[8] To minimize this, it is essential to maintain a strictly inert atmosphere (e.g., under nitrogen or argon). Alternatively, copper-free Sonogashira coupling protocols have been developed and can be a good option to avoid this side reaction completely.[8][9]

Q4: My Sonogashira reaction is not working well with an aryl bromide. What can I do?

A4: The reactivity of aryl halides in Sonogashira coupling follows the trend: I > OTf > Br >> Cl.[3] Aryl bromides are less reactive than iodides and often require higher reaction temperatures or more active catalytic systems.[11] Consider using palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, as these can improve the rate of oxidative addition, which is often the rate-limiting step.[9]

Q5: What are the recommended conditions for the reduction of the nitro group to an aniline in the precursor?

A5: A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on sulfur (Pt/S) under a hydrogen atmosphere.[13] This method is generally clean and high-yielding. Another option is reduction using metals in acidic media, such as zinc and ammonium chloride.[14]

Experimental Protocols

Protocol 1: Ullmann-type Synthesis of a Diaryl Ether Precursor

This protocol is a general procedure for the copper-catalyzed coupling of a phenol with an aryl halide.

  • To an oven-dried flask under an inert atmosphere, add CuI (5 mol%), the aryl halide (1.0 eq), the phenol (1.2 eq), and a suitable ligand (e.g., N,N-dimethylglycine, 10 mol%).

  • Add a base (e.g., Cs2CO3, 2.0 eq) and a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1]

  • Heat the reaction mixture to 90-120°C and monitor the progress by TLC or HPLC.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter to remove insoluble salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Sonogashira Coupling to Introduce the Ethynyl Group

This protocol describes a typical Sonogashira coupling of an aryl halide with a terminal alkyne.

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh3)2Cl2 (2-5 mol%) and a copper co-catalyst like CuI (1-3 mol%).[3]

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq), which can also serve as a solvent.[3]

  • Degas the mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC/HPLC).

  • After completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst.[3]

  • Wash the filtrate with saturated aqueous NH4Cl, water, and brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify the residue by flash column chromatography.

Visualizations

Synthesis_Workflow A Starting Materials (e.g., 2-Nitro-halobenzene, 3-Substituted Phenol) B Ullmann Condensation (Diaryl Ether Formation) A->B Cu Catalyst, Base, Ligand C Nitro-Diaryl Ether Intermediate B->C D Nitro Group Reduction C->D e.g., H2, Pd/C E Amino-Diaryl Ether Intermediate D->E F Sonogashira Coupling E->F Pd Catalyst, Cu Co-catalyst, Base, Alkyne Source G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Product Yield check_step Identify Problematic Step: - Ullmann Condensation? - Sonogashira Coupling? - Other? start->check_step ullmann_issues Ullmann Condensation Issues check_step->ullmann_issues Ullmann sonogashira_issues Sonogashira Coupling Issues check_step->sonogashira_issues Sonogashira ullmann_sol1 Check Catalyst Activity & Ligand Choice ullmann_issues->ullmann_sol1 ullmann_sol2 Adjust Temperature & Reagent Stoichiometry ullmann_issues->ullmann_sol2 sonogashira_sol1 Ensure Anaerobic Conditions & Check Catalyst/Ligand sonogashira_issues->sonogashira_sol1 sonogashira_sol2 Consider Copper-Free Protocol to Avoid Homocoupling sonogashira_issues->sonogashira_sol2 sonogashira_sol3 Use More Reactive Aryl Halide (I > Br) sonogashira_issues->sonogashira_sol3

Caption: Troubleshooting logic for low yield synthesis.

References

Refinement of analytical methods for 2-(3-Ethynylphenoxy)aniline detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical detection of 2-(3-Ethynylphenoxy)aniline. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH causing partial ionization of the aniline group.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Use a mobile phase additive like triethylamine (TEA) to mask active silanol groups.- Reduce the injection volume or sample concentration.
Low Signal Intensity or No Peak Detected - Analyte degradation during sample preparation or analysis.- Insufficient extraction recovery.- Incorrect detector settings.- this compound may be sensitive to heat and light; minimize exposure.[1]- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure by adjusting the solvent and pH.[1][2]- For UV detection, ensure the wavelength is set to the absorbance maximum of the analyte. For MS, optimize ionization source parameters.[3]
Irreproducible Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Flush the column after each run and replace it if performance deteriorates.
Ghost Peaks in Chromatogram - Contamination from the sample, solvent, or instrument.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol in the autosampler.
Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement) - Co-eluting compounds from the sample matrix interfering with the ionization of the target analyte.- Improve sample cleanup using a more selective SPE sorbent.- Modify chromatographic conditions to separate the analyte from interfering matrix components.- Use a deuterated internal standard to compensate for matrix effects.[4]
Analyte Degradation in GC Inlet - Thermal lability of the aniline compound at high injection port temperatures.[1]- Use a lower inlet temperature and a pulsed splitless or on-column injection technique.- Consider derivatization to increase thermal stability, although this adds complexity.[1]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis of aniline derivatives.[1][2] The choice depends on the sample matrix, required sensitivity, and available equipment.

  • HPLC , particularly with tandem mass spectrometry (LC-MS/MS), is often preferred due to its high sensitivity and selectivity, and because it avoids the thermal degradation that can occur with GC.[4][5] HPLC with UV detection is a viable, more accessible alternative if high sensitivity is not required.[3]

  • GC-MS is also a powerful technique, but may require derivatization for polar aniline compounds to improve peak shape and thermal stability.[1][6]

Q2: What are the recommended starting conditions for an HPLC-UV method?

A2: A reverse-phase HPLC method is a good starting point.

  • Column: A C18 or C8 column, such as a Hypersil BDS C8 (50 mm × 4.6 mm, 3 µm), is often suitable.[5]

  • Mobile Phase: A gradient elution with acetonitrile and a buffer like ammonium acetate (e.g., 5.0 mM) or a dilute acid (e.g., 0.05% sulfuric acid) can be effective.[3][5]

  • Detection: UV detection at the absorbance maximum of this compound (approximately 200-250 nm, though this should be empirically determined).[3]

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[3][5]

Q3: How can I prepare a complex sample matrix (e.g., biological fluid, soil) for analysis?

A3: Sample preparation is critical to remove interferences.

  • Liquid-Liquid Extraction (LLE): This involves extracting the analyte from an aqueous sample into an immiscible organic solvent at a specific pH. For aniline derivatives, extraction is often performed under basic conditions (pH > 11) using a solvent like methylene chloride.[2][6]

  • Solid-Phase Extraction (SPE): SPE offers a more automated and controlled cleanup. A variety of sorbents can be used, and the choice will depend on the matrix and analyte properties. On-line SPE systems can further enhance efficiency and reduce operator-dependent variability.[1]

Q4: My calibration curve for this compound is not linear. What could be the cause?

A4: Non-linearity can stem from several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Try extending the calibration range with lower concentration standards.

  • Adsorption: The analyte may be adsorbing to active sites in the chromatographic system (e.g., injector, column). Using a mobile phase additive or an inert system can help.

  • Matrix Effects: In complex samples, co-eluting substances can suppress or enhance the analyte signal, leading to a non-linear response. An internal standard can help mitigate this.[4]

Q5: Is it necessary to use an internal standard for quantitative analysis?

A5: While not strictly mandatory for all applications, using an internal standard is highly recommended, especially for complex matrices or when high accuracy and precision are required. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. A deuterated analog of this compound would be an ideal internal standard for LC-MS/MS analysis.[4]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Trace Quantification

This method is suitable for detecting low levels of this compound, such as a genotoxic impurity in a drug substance.[5]

  • Chromatographic System:

    • Column: Hypersil BDS C8 (50 mm × 4.6 mm, 3 µm).[5]

    • Mobile Phase A: 5.0 mM Ammonium Acetate in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: Isocratic elution with 55:45 (v/v) Mobile Phase A:B.[5]

    • Flow Rate: 0.8 mL/min.[5]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometer System (Triple Quadrupole):

    • Ionization Source: Positive Electrospray Ionization (ESI+).[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transition (Hypothetical): Based on 3-ethynylaniline, the precursor ion [M+H]⁺ would be monitored. For this compound (MW: 209.24), the transition could be m/z 210.1 → [fragment ion]. The specific fragment ion would need to be determined by infusing a standard solution. For 3-ethynylaniline, the transition is m/z 118.2 → 91.1.[5]

    • Ion Spray Voltage: 4500 V.[5]

    • Source Temperature: 450 °C.[4]

Protocol 2: GC-MS Method for General Detection

This method is suitable for identifying and quantifying this compound in less complex matrices.

  • Sample Preparation:

    • Perform a liquid-liquid extraction with methylene chloride at pH > 11.[6]

    • Concentrate the extract and exchange the solvent to toluene.[6]

  • Chromatographic System:

    • Column: SE-54 Fused Silica Capillary Column (30 m x 0.25 mm).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Inlet Temperature: 250 °C (optimization may be needed to prevent degradation).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[6][7]

  • Mass Spectrometer System:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[7]

    • Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to detect aniline derivatives. These values can serve as a benchmark when developing a method for this compound.

Parameter HPLC-MS/MS GC-MS HPLC-UV
Limit of Quantification (LOQ) 0.6 ppm[5]~1-10 µg/L[4]~10 ppb[3]
Linearity (r²) > 0.999[5]> 0.99> 0.99
Accuracy (% Recovery) 96.26% - 100.64%[5]76% - 99%[7]95% - 105%
Precision (% RSD) < 2.0%[5]< 10%[4][7]< 5.0%

Visualizations

experimental_workflow_lc_msms sample Sample Preparation (e.g., Dilution, Extraction) hplc HPLC Separation (C8 Column) sample->hplc Inject msms MS/MS Detection (ESI+, MRM Mode) hplc->msms Elute data Data Acquisition & Processing msms->data Quantify

Caption: HPLC-MS/MS Experimental Workflow.

experimental_workflow_gc_ms sample Sample Preparation (LLE, Solvent Exchange) gc GC Separation (SE-54 Column) sample->gc Inject ms MS Detection (EI, Scan/SIM) gc->ms Elute data Data Acquisition & Processing ms->data Identify & Quantify

Caption: GC-MS Experimental Workflow.

Caption: Troubleshooting Decision Logic.

References

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of aromatic amines, exemplified by an analogue of 2-(3-ethynylphenoxy)aniline. We will compare this technique with other widely used analytical methods, offering researchers and drug development professionals a clear perspective on their respective strengths and applications.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state.

Case Study: Structural Analysis of a 2-(Aryloxy)aniline Analogue

While crystallographic data for this compound is not publicly available, we can examine the closely related structure of 2-(phenylsulfanyl)aniline to illustrate the power of this technique. The fundamental principles and the data obtained are directly comparable.

Table 1: Crystallographic Data for 2-(Phenylsulfanyl)aniline [1]

ParameterValue
Chemical FormulaC₁₂H₁₁NS
Molecular Weight201.28
Crystal SystemOrthorhombic
Space GroupFdd2
Unit Cell Dimensionsa = 17.7430(7) Å, b = 37.3075(19) Å, c = 6.1420(2) Å
Volume4065.7(3) ų
Z (Molecules per unit cell)16
Temperature120 K
R-factor (R[F² > 2σ(F²)])0.023
wR(F²)0.055

The low R-factor indicates a high degree of agreement between the experimental data and the final structural model, confirming the connectivity and stereochemistry of the molecule with a high degree of confidence.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive validation often involves a suite of analytical methods.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires a single, well-ordered crystal; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), information about the solution-state conformation.Provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant.Does not provide absolute configuration; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts.Provides no information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple method for functional group identification.Provides limited information on the overall molecular structure.
Computational Modeling (e.g., Crystal Structure Prediction - CSP) Theoretical prediction of stable crystal structures and conformations.Can predict possible polymorphs and rationalize experimental findings.Predictions require experimental validation; accuracy depends on the computational method used.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of the compound is grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to elucidate the connectivity and relative stereochemistry of the atoms in the molecule.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_validation Definitive Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Crystal Growth NMR->Crystal_Growth Xray_Crystallography Single-Crystal X-ray Crystallography Crystal_Growth->Xray_Crystallography Final_Structure Final_Structure Xray_Crystallography->Final_Structure Final Validated Structure

References

A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Ethynylphenoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the chemical reactivity of the ortho, meta, and para isomers of ethynylphenoxyaniline. Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed examination of the electronic effects influencing the reactivity of these isomers and proposes experimental protocols for their quantitative comparison. In the absence of direct experimental data in peer-reviewed literature, this comparison is based on established principles of physical organic chemistry.

Introduction to Ethynylphenoxyaniline Isomers

Ethynylphenoxyaniline is a bi-aromatic molecule featuring a phenoxy linker between two aniline rings, with an ethynyl substituent on one of the rings. The positional isomerism of the ethynyl group—ortho, meta, or para—is expected to significantly influence the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where precise control over reaction kinetics and regioselectivity is paramount.

Predicted Reactivity Based on Electronic Effects

The reactivity of the ethynylphenoxyaniline isomers is primarily governed by the interplay of the electronic effects of the amino (-NH₂), phenoxy (-OPh), and ethynyl (-C≡CH) groups.

  • Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-para director for electrophilic aromatic substitution.[1][2] Its strong +M (mesomeric) and -I (inductive) effects increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Phenoxy Group (-OPh): The phenoxy group, similar to an alkoxy group, is also an activating, ortho-para directing group due to the +M effect of the oxygen lone pairs, which outweighs its -I effect.

  • Ethynyl Group (-C≡CH): The ethynyl group is considered a weakly deactivating group in electrophilic aromatic substitution. This is due to the sp-hybridization of the carbon atoms, which makes them more electronegative than sp²-hybridized carbons of the benzene ring, leading to a net electron-withdrawing inductive effect (-I). However, it can also exhibit a weak +M effect through its π-system. The overall effect on reactivity is often context-dependent.

Given these substituent effects, the reactivity of the two aromatic rings in ethynylphenoxyaniline will be significantly different. The aniline ring (Ring A) is strongly activated by the amino group, while the phenoxy ring (Ring B) is activated by the ether oxygen but also influenced by the ethynyl substituent. Electrophilic attack is most likely to occur on the highly activated aniline ring.

The position of the ethynyl group on the phenoxy ring will modulate the electron-donating capacity of the phenoxy group towards the aniline ring, thereby influencing the overall reactivity.

  • Para-ethynylphenoxyaniline: The ethynyl group is para to the phenoxy linkage. Its electron-withdrawing inductive effect will be most effectively transmitted through the conjugated system, slightly reducing the electron-donating ability of the phenoxy group to the aniline ring.

  • Meta-ethynylphenoxyaniline: The ethynyl group is meta to the phenoxy linkage. Its inductive effect will have a less pronounced influence on the electron density of the ether oxygen and its subsequent donation to the aniline ring.

  • Ortho-ethynylphenoxyaniline: The ethynyl group is ortho to the phenoxy linkage. In addition to electronic effects, steric hindrance may play a role in the reactivity of this isomer.

Based on these considerations, the predicted order of reactivity for electrophilic aromatic substitution on the aniline ring is:

Meta > Para > Ortho

Proposed Experimental Validation

To empirically determine the relative reactivity of these isomers, a series of kinetic studies can be performed. A common approach is to measure the rates of a standard electrophilic aromatic substitution reaction, such as bromination or nitration, under controlled conditions.

Experimental Protocol: Competitive Bromination

A competitive bromination experiment can provide a direct measure of the relative reactivity of the three isomers.

  • Materials: Ortho, meta, and para isomers of ethynylphenoxyaniline, a non-reacting internal standard (e.g., 1,3,5-trichlorobenzene), bromine, a suitable solvent (e.g., acetic acid), and a quenching agent (e.g., sodium thiosulfate).

  • Procedure:

    • Equimolar amounts of the three isomers and the internal standard are dissolved in the solvent.

    • A sub-stoichiometric amount of bromine is added to the mixture at a constant temperature.

    • The reaction is allowed to proceed for a fixed period, ensuring it does not go to completion.

    • The reaction is quenched by adding an excess of sodium thiosulfate solution.

    • The reaction mixture is extracted, and the relative amounts of unreacted isomers and brominated products are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The relative rate constants (k_rel) can be calculated from the disappearance of the starting materials relative to the internal standard.

Hypothetical Reactivity Data

The following table summarizes the predicted relative reactivity based on theoretical principles. The quantitative data presented is hypothetical and would need to be confirmed by experimental studies as outlined above.

IsomerPosition of Ethynyl GroupPredicted Relative Reactivity (k_rel)Key Influencing Factors
Meta-ethynylphenoxyaniline meta1.00Minimal electronic perturbation of the phenoxy group's electron-donating ability.
Para-ethynylphenoxyaniline para0.85Electron-withdrawing inductive effect of the ethynyl group transmitted through the conjugated system.
Ortho-ethynylphenoxyaniline ortho0.70Combination of electron-withdrawing inductive effect and potential steric hindrance near the reaction center.

Visualizing Substituent Effects

The following diagram illustrates the logical relationship of the electronic effects of the substituents on the reactivity of the aniline ring in the ethynylphenoxyaniline isomers.

G cluster_reactivity Factors Influencing Reactivity cluster_groups Substituent Groups cluster_isomers Isomer Reactivity Activating Activating Groups (+M, -I) Meta meta-Isomer (Highest Reactivity) Activating->Meta Dominant Effect Deactivating Deactivating Group (-I > +M) Para para-Isomer (Intermediate Reactivity) Deactivating->Para Modulating Effect Ortho ortho-Isomer (Lowest Reactivity) Deactivating->Ortho Modulating Effect + Steric Hindrance Amino Amino (-NH2) Amino->Activating Phenoxy Phenoxy (-OPh) Phenoxy->Activating Ethynyl Ethynyl (-C≡CH) Ethynyl->Deactivating

Caption: Electronic effects of substituents on isomer reactivity.

Conclusion

The reactivity of the ortho, meta, and para isomers of ethynylphenoxyaniline is predicted to differ based on the electronic and steric influences of the ethynyl substituent on the electron-rich phenoxyaniline core. The meta isomer is anticipated to be the most reactive towards electrophilic substitution, followed by the para and then the ortho isomer. This guide provides a framework for understanding these differences and outlines a clear experimental path for their empirical validation. Such studies are essential for the rational design of novel compounds with tailored reactivity for various scientific applications.

References

A Comparative Guide: Performance of Novel Functionalized Polymers vs. Traditional Polyaniline

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: This guide provides a comparative analysis of a traditional conductive polymer, Polyaniline (PANI), against a hypothetical novel polymer, representing a class of functionalized polyanilines such as those based on 2-(3-ethynylphenoxy)aniline. Extensive literature searches did not yield publicly available experimental data for the specific performance of this compound-based polymers. Therefore, the data presented for the "Novel Functionalized Polymer" is extrapolated based on the known effects of similar functional groups on polymer properties and is intended to illustrate the potential advantages that drive the development of such new materials. The information on Polyaniline is based on published research.

Introduction

The field of polymer science is in a constant state of evolution, with researchers striving to develop novel materials that exhibit superior performance characteristics compared to their traditional counterparts. Polyaniline (PANI) has long been a benchmark conductive polymer due to its ease of synthesis, environmental stability, and tunable conductivity.[1][2] However, limitations such as poor processability and limited solubility in common solvents have spurred the investigation of functionalized PANI derivatives.[3] This guide offers a comparative overview of the potential performance of a novel functionalized polymer, hypothetically based on a this compound monomer, against traditional PANI. The introduction of ethynyl and phenoxy groups is anticipated to enhance properties such as processability, thermal stability, and biocompatibility, making these novel polymers attractive for advanced applications in drug delivery and biomedical devices.[1][4]

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated quantitative data for the novel functionalized polymer versus experimentally determined data for traditional Polyaniline.

Table 1: Thermal Properties

PropertyNovel Functionalized Polymer (Hypothetical)Traditional Polyaniline (PANI)
Decomposition Temperature (TGA) > 450 °C~400-500 °C[5]
Glass Transition Temperature (DSC) ~180 - 220 °C~200 - 280 °C

Table 2: Mechanical Properties

PropertyNovel Functionalized Polymer (Hypothetical)Traditional Polyaniline (PANI)
Tensile Strength 80 - 120 MPa30 - 80 MPa
Young's Modulus 2.5 - 4.0 GPa1.5 - 3.0 GPa
Elongation at Break 10 - 20%5 - 15%

Table 3: Solubility

SolventNovel Functionalized Polymer (Hypothetical)Traditional Polyaniline (PANI)
N-Methyl-2-pyrrolidone (NMP) Highly SolubleSoluble
Dimethyl Sulfoxide (DMSO) SolubleSparingly Soluble
Tetrahydrofuran (THF) SolubleInsoluble
Water InsolubleInsoluble

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Polyaniline (Emeraldine Salt)

Materials: Aniline, Ammonium persulfate ((NH₄)₂S₂O₈), Hydrochloric acid (HCl, 1M), Methanol, Deionized water.

Procedure:

  • Aniline is distilled under reduced pressure to remove impurities.

  • A solution of aniline in 1M HCl is prepared and cooled to 0-5 °C in an ice bath with constant stirring.

  • A pre-cooled aqueous solution of ammonium persulfate is added dropwise to the aniline solution over a period of 30 minutes. The molar ratio of aniline to oxidant is typically 1:1.[6][7]

  • The reaction mixture is stirred for 2-4 hours at 0-5 °C. A dark green precipitate of polyaniline (emeraldine salt) is formed.[7]

  • The precipitate is collected by filtration and washed sequentially with 1M HCl, methanol, and deionized water until the filtrate becomes colorless.

  • The final product is dried in a vacuum oven at 60 °C for 24 hours.

Thermogravimetric Analysis (TGA)

Instrument: TGA Q500, TA Instruments or similar.

Procedure:

  • A small sample of the polymer (5-10 mg) is placed in a platinum or alumina crucible.[8][9]

  • The crucible is placed in the TGA furnace.

  • The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20 mL/min).[10]

  • The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is determined from the onset of major weight loss in the TGA curve.[11]

Dynamic Mechanical Analysis (DMA)

Instrument: DMA Q800, TA Instruments or similar.

Procedure:

  • A rectangular film of the polymer with typical dimensions of 20 mm x 5 mm x 0.1 mm is prepared.

  • The sample is mounted in the tensile clamps of the DMA instrument.[12]

  • The temperature is ramped from -100 °C to 300 °C at a heating rate of 3 °C/min.[12]

  • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz) and the resulting stress is measured.[13]

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.[14]

Tensile Testing

Instrument: Universal Testing Machine (e.g., Instron) equipped with a load cell appropriate for the sample strength.

Procedure:

  • Dog-bone shaped specimens are prepared from the polymer film according to ASTM D638 or ISO 527-3 standards.[15][16]

  • The width and thickness of the gauge section of the specimen are measured accurately.

  • The specimen is mounted in the grips of the tensile testing machine.[17]

  • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[18]

  • The load and displacement data are recorded throughout the test.

  • Stress-strain curves are plotted, and from these, the tensile strength, Young's modulus, and elongation at break are calculated.[19]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_application Application Testing Monomer Monomer (e.g., Aniline) Polymerization Oxidative Polymerization Monomer->Polymerization Purification Filtration & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DMA Dynamic Mechanical Analysis (DMA) Drying->DMA Tensile Tensile Testing Drying->Tensile Drug_Loading Drug Loading Efficiency Tensile->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release Biocompatibility Cell Viability Assay Drug_Release->Biocompatibility

Caption: Experimental workflow for polymer synthesis and characterization.

Signaling_Pathway_Hypothetical cluster_drug_delivery Drug Delivery Pathway cluster_signaling Cellular Signaling Polymer_Drug Polymer-Drug Conjugate Endocytosis Endocytosis Polymer_Drug->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Drug_Release Drug Release (pH-triggered) Endosome->Drug_Release Target_Cell Target Cell Drug_Release->Target_Cell Therapeutic Effect Receptor Cell Surface Receptor Target_Cell->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Hypothetical signaling pathway for a polymer-drug conjugate.

References

A Researcher's Guide to the Cross-Validation of Analytical Data for 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the analytical cross-validation of 2-(3-Ethynylphenoxy)aniline, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such molecules is paramount in drug development. This document outlines the application of complementary analytical techniques, presenting expected data in a comparative format and detailing the experimental protocols.

Data Summary: A Multi-faceted Analytical Approach

The comprehensive characterization of this compound requires the integration of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the material's identity and purity. The following tables summarize the expected analytical data for this compound based on established knowledge of aniline derivatives and related compounds.

Table 1: Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. A characteristic singlet for the ethynyl proton around δ 3.0-3.5 ppm. Signals corresponding to the amine protons.
¹³C NMR Aromatic carbons appearing in the δ 110-160 ppm region. Two distinct signals for the ethynyl carbons between δ 75-90 ppm.
FT-IR Characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. A sharp absorption for the C≡C-H stretch around 3300 cm⁻¹. C-O-C ether linkage bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₄H₁₁NO. Fragmentation patterns consistent with the loss of CO, HCN, and cleavage of the ether bond.

Table 2: Chromatographic and Other Data

TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >98% under optimized conditions. The retention time will be specific to the column and mobile phase used.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₁₄H₁₁NO.
Melting Point A sharp and defined melting point range, indicative of high purity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data. The following sections provide methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable technique for this molecule.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS). For direct infusion, prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Acquire mass spectra in positive ion mode. The mass range should be set to cover the expected molecular weight (e.g., m/z 50-500).

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like formic acid (0.1%) to improve peak shape. A typical gradient could be starting from 95% A and moving to 5% A over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength where the analyte has strong absorbance, which can be determined by a UV scan (e.g., 254 nm).

  • Purity Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

To ensure a systematic and logical approach to the cross-validation of analytical data, the following workflows are presented.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Other Characterization cluster_validation Data Cross-Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir hplc HPLC (Purity Assessment) purification->hplc ea Elemental Analysis purification->ea mp Melting Point purification->mp validation Cross-Validation and Structure Confirmation nmr->validation ms->validation ir->validation hplc->validation ea->validation mp->validation Structure_Validation cluster_data Primary Data cluster_interpretation Interpretation cluster_confirmation Confirmation nmr_data NMR Data (Connectivity) interpretation Data Interpretation nmr_data->interpretation ms_data MS Data (Molecular Formula) ms_data->interpretation ir_data IR Data (Functional Groups) ir_data->interpretation confirmation Structure Confirmed interpretation->confirmation

Benchmarking the Efficiency of 2-(3-Ethynylphenoxy)aniline in Click Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for molecular assembly across various scientific disciplines. The choice of the alkyne component is critical, influencing reaction kinetics, yield, and overall efficiency. This guide provides a comparative benchmark for the performance of 2-(3-ethynylphenoxy)aniline in CuAAC reactions against commonly used terminal alkynes, namely phenylacetylene and propargyl alcohol.

Due to a lack of direct experimental data for this compound in the reviewed literature, its performance is inferred based on established structure-activity relationships. The presence of electron-donating groups, such as the phenoxy and aniline moieties in this compound, is generally associated with a modest decrease in the rate of CuAAC reactions compared to unactivated or electron-withdrawn alkynes.

Comparative Performance of Terminal Alkynes in CuAAC Reactions

The following table summarizes typical reaction yields and conditions for the CuAAC reaction with different terminal alkynes. These values are compiled from various literature sources and represent typical outcomes under optimized conditions.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
This compound (Predicted) Benzyl AzideCuSO₄/Sodium Ascorbate/THPTADMSO/H₂O1 - 4>90 (Predicted)
Phenylacetylene Benzyl AzideCuSO₄/Sodium AscorbatetBuOH/H₂O191
Propargyl Alcohol Benzyl AzideCuSO₄/Sodium AscorbateH₂O195

Note: The performance of this compound is an educated estimation based on the electronic effects of its substituents.

Experimental Protocols

Detailed methodologies for conducting CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions are provided below. These protocols are generalized and may require optimization for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from standard procedures for CuAAC reactions in a bioconjugation context.[1]

Materials:

  • Alkyne-functionalized molecule (e.g., this compound)

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in H₂O)

  • Sodium ascorbate solution (1 M in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in H₂O)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Degassed solvents (e.g., DMSO, H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) in the reaction buffer.

  • Add the azide-functionalized molecule (1.1 equivalents) to the solution.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution (0.1 equivalents) to the THPTA solution (0.5 equivalents). Mix thoroughly.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst.

  • The desired triazole product can be purified using standard chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for copper-free click chemistry.[2]

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction Solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Dissolve the azide-functionalized molecule (1 equivalent) in the chosen reaction solvent.

  • Add the cyclooctyne-functionalized molecule (1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 37°C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., NMR, LC-MS).

  • SPAAC reactions generally proceed to completion without the need for a catalyst or quenching step.

  • The product can be purified by standard methods if necessary.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Alkyne & Azide in Buffer Mix Combine Reactants & Catalyst Premix Reagents->Mix Catalyst_Premix Prepare CuSO4/Ligand Premix Catalyst_Premix->Mix Initiate Add Sodium Ascorbate Mix->Initiate React Stir at Room Temperature Initiate->React Quench Quench with EDTA (optional) React->Quench Purify Purify Product (e.g., Chromatography) Quench->Purify Product Isolated Triazole Product Purify->Product

A typical experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Dissolve Dissolve Azide & Cyclooctyne in Solvent Incubate Stir at Desired Temperature Dissolve->Incubate Monitor Monitor Progress (e.g., LC-MS) Incubate->Monitor Purify Purify Product (if necessary) Monitor->Purify Product Isolated Triazole Product Purify->Product

A typical experimental workflow for a SPAAC reaction.

References

Validating the Purity of Synthesized 2-(Phenylethynyl)aniline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of 2-(Phenylethynyl)aniline, a key intermediate in various synthetic pathways. Experimental data and protocols are provided to support the objective comparison.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on several factors, including the chemical nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Here, we compare HPLC with Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 2-(Phenylethynyl)aniline.

TechniquePrincipleTypical Performance CharacteristicsAdvantagesDisadvantages
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Purity (%): >99% achievableLimit of Detection (LOD): ng to pg rangePrecision (RSD): <1%High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, versatile with different detectors (UV, MS).Requires solvent consumption, can be more complex to develop methods.
GC (Gas Chromatography) Partitioning of the analyte between a stationary phase and a gaseous mobile phase.Purity (%): >99% achievableLOD: pg to fg rangePrecision (RSD): <1%High efficiency and sensitivity, ideal for volatile and thermally stable compounds.[1][2][3]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4]
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a thin layer of adsorbent.Purity (%): Semi-quantitativeLOD: µg to ng rangePrecision (RSD): 5-10%Simple, rapid, and inexpensive screening method.[5][6]Lower resolution and sensitivity compared to HPLC and GC, not suitable for quantification without densitometry.
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei.Purity (%): >98% achievablePrecision (RSD): <2%Provides structural information and quantification without a reference standard for the analyte, non-destructive.[7][8][9]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, can be complex to interpret with overlapping signals.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for 2-(Phenylethynyl)aniline

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of 2-(Phenylethynyl)aniline.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-(Phenylethynyl)aniline reference standard (purity >98%)

  • Synthesized 2-(Phenylethynyl)aniline sample

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the 2-(Phenylethynyl)aniline reference standard at 1 mg/mL in acetonitrile.

  • Prepare a solution of the synthesized 2-(Phenylethynyl)aniline sample at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Synthesized 2-(Phenylethynyl)aniline Dissolve Dissolve in Acetonitrile Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Gradient Gradient Elution (ACN/Water/TFA) HPLC->Gradient Detect UV Detection (254 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

HPLC Purity Validation Workflow

Logical Relationship of Purity Assessment Techniques

The selection of a purity validation method often follows a logical progression from rapid screening to high-resolution quantification.

Purity_Assessment_Logic cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_confirmation Structural Confirmation & Orthogonal Quantification TLC TLC (Qualitative) HPLC HPLC (Primary Method) TLC->HPLC GC GC (Alternative for Volatile Analytes) TLC->GC qNMR qNMR (Confirmatory) HPLC->qNMR GC->qNMR

Progression of Purity Analysis

References

A Comparative Guide to the Synthetic Routes of 2-(3-Ethynylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-ethynylphenoxy)aniline, a key structural motif in various pharmacologically active compounds, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

Two plausible and efficient synthetic strategies for the preparation of this compound are outlined below. Route A focuses on the late-stage introduction of the ethynyl group via a Sonogashira coupling reaction. In contrast, Route B employs an initial coupling of building blocks already containing the key functional groups, utilizing either an Ullmann condensation or a Buchwald-Hartwig ether synthesis.

ParameterRoute A: Late-Stage EthynylationRoute B: Early-Stage Ether Formation
Key Reactions Ullmann Condensation, Nitro Group Reduction, Sonogashira Coupling, Silyl DeprotectionUllmann Condensation / Buchwald-Hartwig Amination
Overall Estimated Yield ~55-65%~60-75% (Ullmann) / ~70-85% (Buchwald-Hartwig)
Number of Steps 41
Starting Materials 1-Iodo-3-nitrobenzene, 2-aminophenol, (Trimethylsilyl)acetylene2-Aminophenol, 1-Bromo-3-ethynylbenzene
Advantages - Well-established and reliable reactions. - Potentially easier purification of intermediates.- Fewer synthetic steps. - Higher overall yield potential.
Disadvantages - Longer synthetic sequence.- Potential for side reactions involving the unprotected amine and phenol. - Harsher conditions for the Ullmann condensation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Routes cluster_A Route A: Late-Stage Ethynylation cluster_B Route B: Early-Stage Ether Formation A1 1-Iodo-3-nitrobenzene + 2-Aminophenol A2 2-(3-Iodophenoxy)nitrobenzene A1->A2 Ullmann Condensation A3 2-(3-Iodophenoxy)aniline A2->A3 Nitro Reduction A4 2-(3-((Trimethylsilyl)ethynyl)phenoxy)aniline A3->A4 Sonogashira Coupling A5 This compound A4->A5 Deprotection B1 2-Aminophenol + 1-Bromo-3-ethynylbenzene B2 This compound B1->B2 Ullmann Condensation or Buchwald-Hartwig Amination

Caption: Flowchart comparing the synthetic strategies for this compound.

Route A: Late-Stage Ethynylation

This route involves the initial formation of a diaryl ether, followed by the reduction of a nitro group to an aniline, and finally, the introduction of the ethynyl moiety via a Sonogashira coupling.

Step 1: Synthesis of 2-(3-Iodophenoxy)nitrobenzene (Ullmann Condensation)
  • Reaction: 1-Iodo-3-nitrobenzene is coupled with 2-aminophenol in the presence of a copper catalyst.

  • Yield: Approximately 70-80%.

Experimental Protocol: A mixture of 1-iodo-3-nitrobenzene (1.0 eq.), 2-aminophenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in dimethylformamide (DMF) is heated at 120-140 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(3-Iodophenoxy)aniline (Nitro Group Reduction)
  • Reaction: The nitro group of 2-(3-iodophenoxy)nitrobenzene is reduced to an amine.

  • Yield: Typically high, around 90-95%.[1][2][3][4][5]

Experimental Protocol: To a solution of 2-(3-iodophenoxy)nitrobenzene (1.0 eq.) in ethanol or ethyl acetate, tin(II) chloride dihydrate (4.0-5.0 eq.) is added. The mixture is stirred at room temperature or heated to reflux for 2-4 hours. After completion of the reaction, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the aniline product.

Step 3: Synthesis of 2-(3-((Trimethylsilyl)ethynyl)phenoxy)aniline (Sonogashira Coupling)
  • Reaction: The aryl iodide is coupled with (trimethylsilyl)acetylene using a palladium and copper co-catalyst system.

  • Yield: Generally in the range of 85-95%.[6][7][8][9]

Experimental Protocol: To a solution of 2-(3-iodophenoxy)aniline (1.0 eq.) in a mixture of triethylamine and tetrahydrofuran (THF), (trimethylsilyl)acetylene (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.) are added. The reaction mixture is stirred at room temperature for 4-8 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 4: Synthesis of this compound (Deprotection)
  • Reaction: The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

  • Yield: Quantitative or near-quantitative yields are common (>95%).[10][11][12][13][14]

Experimental Protocol: The silyl-protected alkyne is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) is added. The reaction is stirred at room temperature for 30-60 minutes. The mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the final product.

Route B: Early-Stage Ether Formation

This more convergent approach involves the direct coupling of 2-aminophenol with a pre-functionalized aryl halide.

Method 1: Ullmann Condensation
  • Reaction: Direct coupling of 2-aminophenol with 1-bromo-3-ethynylbenzene.

  • Estimated Yield: 60-75%.[15]

Experimental Protocol: A mixture of 2-aminophenol (1.2 eq.), 1-bromo-3-ethynylbenzene (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in DMF is heated at 120-140 °C for 12-24 hours. The workup and purification are similar to the Ullmann condensation described in Route A.

Method 2: Buchwald-Hartwig Amination
  • Reaction: Palladium-catalyzed coupling of 2-aminophenol with 1-bromo-3-ethynylbenzene. This reaction can be considered an O-arylation.

  • Estimated Yield: 70-85%.[16][17][18][19]

Experimental Protocol: A mixture of 2-aminophenol (1.2 eq.), 1-bromo-3-ethynylbenzene (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base like cesium carbonate or potassium phosphate (2.0 eq.) in an anhydrous solvent like toluene or dioxane is heated at 80-110 °C for 8-16 hours under an inert atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Conclusion

Both Route A and Route B offer viable pathways to this compound.

Route A is a longer but perhaps more traditional and predictable route, with each step being a well-established transformation. This may be advantageous for troubleshooting and optimization.

Route B , particularly the Buchwald-Hartwig variant, is more atom-economical and efficient in terms of step count. However, the simultaneous presence of a free amine, a phenol, and an alkyne in the starting materials could lead to side reactions or catalyst inhibition, potentially requiring more careful optimization of reaction conditions.

The choice between these routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the laboratory's expertise with the key coupling reactions.

References

In Vitro and In Vivo Comparison of 2-(3-Ethynylphenoxy)aniline Derivatives: A Focus on Erlotinib and its Triazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 2-(3-ethynylphenoxy)aniline derivatives, particularly the epidermal growth factor receptor (EGFR) inhibitor erlotinib and its novel 1,2,3-triazole analogs, reveals significant potential for enhanced anti-cancer activity. This comparison guide synthesizes available in vitro and in vivo data, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.

The core structure of this compound is a key pharmacophore in targeted cancer therapy, with erlotinib being a prominent example used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Recent research has focused on modifying the erlotinib scaffold to improve efficacy, overcome resistance, and broaden its therapeutic applications.

In Vitro Performance: Enhanced Potency of Triazole Derivatives

A study by Mao et al. (2022) synthesized a series of novel erlotinib derivatives incorporating a 1,2,3-triazole moiety. These compounds were evaluated for their anti-proliferative activity against a panel of cancer cell lines, including esophageal, lung, and drug-resistant cancer cell lines.

One of the most promising compounds from this series, designated as compound 3d , demonstrated superior or comparable inhibitory activity to erlotinib across multiple cell lines. Notably, in drug-resistant cell lines, where erlotinib's efficacy is diminished, compound 3d exhibited significant inhibitory effects.[1]

Another study from the same research group identified a structurally similar compound, e4 , which also displayed robust antiproliferation activity against diverse NSCLC cells in vitro, including PC-9, H460, H1975, and A549 cell lines. In all cell lines except for the highly erlotinib-sensitive PC-9 line, compound e4 was found to be more efficient than the parent drug, erlotinib.[3]

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for erlotinib and its promising triazole derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
Erlotinib KYSE70>10
KYSE4105.00 ± 0.46
KYSE4507.60 ± 0.51
H165014.00 ± 1.19
HCC82711.81 ± 1.02
KYSE70TR (Drug-Resistant)>10
KYSE410TR (Drug-Resistant)>10
KYSE450TR (Drug-Resistant)>10
H1650TR (Drug-Resistant)>10
HCC827GR (Drug-Resistant)>10
Compound 3d KYSE705.43 ± 0.21
KYSE410<10
KYSE450<10
H16502.99 ± 0.13
HCC8278.17 ± 0.42
KYSE70TR (Drug-Resistant)7.17 ± 0.73
KYSE410TR (Drug-Resistant)7.91 ± 0.61
KYSE450TR (Drug-Resistant)10.02 ± 0.75
H1650TR (Drug-Resistant)5.76 ± 0.33
HCC827GR (Drug-Resistant)2.38 ± 0.17
Compound e4 PC-94.38
H460<10
H1975<10
A549<10

Data for Erlotinib and Compound 3d from Mao et al., Frontiers in Pharmacology, 2022.[1] Data for Compound e4 from Mao et al., Frontiers in Oncology, 2022.[3]

In Vivo Efficacy: Triazole Derivative Shows Comparable Activity to Erlotinib

The in vivo anti-tumor efficacy of the promising derivative e4 was evaluated in a PC-9 xenograft mouse model and compared to that of erlotinib. Both compounds were administered via intraperitoneal injection at a dose of 25 mg/kg daily for seven consecutive days. The results indicated that treatment with compound e4 exhibited a similar potency for tumor growth inhibition as erlotinib when compared to the vehicle-treated control group.[4] Importantly, no significant difference in body mass was observed between the treatment groups, suggesting that compound e4 did not have obvious toxicity in vivo.[4]

While direct in vivo comparative data for a broader range of these new triazole derivatives is still emerging, these initial findings highlight their potential as viable alternatives to erlotinib, particularly in the context of drug resistance.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for erlotinib and its derivatives is the inhibition of the EGFR tyrosine kinase, which is a key component of the EGFR signaling pathway that drives cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Erlotinib Erlotinib / Derivatives (Inhibitor) Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of erlotinib and its derivatives.

The general workflow for the in vitro and in vivo evaluation of these compounds is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Erlotinib Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture CCK8_Assay CCK-8 Proliferation Assay Cell_Culture->CCK8_Assay IC50 IC50 Determination CCK8_Assay->IC50 Xenograft Xenograft Tumor Model Establishment IC50->Xenograft Promising Compounds Dosing Compound Administration Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Dosing->Toxicity_Assessment Efficacy Antitumor Efficacy Analysis Tumor_Measurement->Efficacy Toxicity_Assessment->Efficacy

Caption: General experimental workflow for the evaluation of this compound derivatives.

Detailed Experimental Protocols

In Vitro Anti-proliferative Assay (CCK-8)

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (erlotinib and its derivatives) for 72 hours.

  • CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation and Absorbance Measurement: The plates were incubated for an additional 1-4 hours at 37°C. The absorbance was then measured at 450 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: PC-9 human non-small cell lung cancer cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.

  • Compound Administration: The test compounds (e.g., erlotinib or derivative e4) were administered intraperitoneally at a dose of 25 mg/kg daily for 7 consecutive days. The control group received the vehicle solution.

  • Tumor Volume and Body Weight Monitoring: Tumor volume was measured every other day using a caliper and calculated using the formula: (length × width²) / 2. The body weight of the mice was also monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition was calculated and statistically analyzed.

Conclusion and Future Directions

The derivatization of the this compound scaffold, as exemplified by the development of 1,2,3-triazole analogs of erlotinib, presents a promising strategy for overcoming the limitations of existing targeted therapies. The enhanced in vitro potency, particularly against drug-resistant cell lines, and the comparable in vivo efficacy of these novel compounds warrant further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of these derivatives to better understand their absorption, distribution, metabolism, and excretion properties. Furthermore, evaluating the efficacy of these compounds in a broader range of preclinical models, including those that recapitulate acquired resistance to EGFR inhibitors, will be crucial for their clinical translation.

References

Safety Operating Guide

Safe Disposal of 2-(3-Ethynylphenoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Ethynylphenoxy)aniline, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, shares structural similarities with aniline, a substance with well-documented hazards. The procedures outlined below are based on the known risks associated with aniline and general best practices for hazardous chemical waste management.

I. Hazard Profile and Safety Precautions

This compound should be handled as a hazardous substance due to the presence of the aniline functional group. Aniline is known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause serious eye damage, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4] Therefore, stringent safety measures must be in place during its handling and disposal.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Chemical safety goggles or a face shield
Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[2][4]

  • Containment: For liquid spills, contain the material using inert absorbent materials like vermiculite, dry sand, or earth.[1][2] Do not use combustible materials such as sawdust.

  • Neutralization (for small spills): Due to the basic nature of the aniline group, a weak acid can be used for neutralization. However, this should be done with extreme caution and only by trained personnel. A common neutralizing agent for amines is a solution of sodium bisulfate.

  • Collection: Carefully collect the absorbed material and any contaminated soil into a labeled, sealable container for hazardous waste.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is critical to never dispose of this chemical down the drain or in regular trash.[1][4]

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container. The container should be compatible with the chemical and tightly sealed.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[4] The preferred method of disposal for aniline and related compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound spill Spill Occurs? start->spill no_spill No Spill: Proceed with Normal Waste Collection spill->no_spill No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes waste_container Collect in Labeled Hazardous Waste Container no_spill->waste_container spill_protocol->waste_container storage Store in Designated Waste Accumulation Area waste_container->storage disposal Arrange for Professional Disposal (Incineration) storage->disposal end End: Safe Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific safety guidelines and a certified safety professional for any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.